O-Benzoylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
amino benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHSQBVHSJQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202898 | |
| Record name | O-Benzoylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54495-98-6 | |
| Record name | O-Benzoylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzoylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of O-Benzoylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzoylhydroxylamine and its derivatives are versatile reagents in organic synthesis, serving as valuable precursors for the formation of carbon-nitrogen bonds.[1][2] They are particularly prominent as electrophilic aminating agents in transition metal-catalyzed reactions and as precursors for alkyl nitrenes.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering structured data, experimental protocols, and visual workflows to support research and development in chemistry and drug discovery.
Synthesis of this compound
The synthesis of this compound derivatives is most commonly achieved through the benzoyloxylation of primary or secondary amines using benzoyl peroxide. An alternative pathway involves the reaction of hydroxylamine with a suitable benzoylating agent.
A prevalent and efficient method involves the use of benzoyl peroxide in the presence of a mild base, such as dipotassium hydrogen phosphate (K₂HPO₄), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] This approach offers good yields and proceeds under ambient conditions.
Synthesis Pathway
References
- 1. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
O-Benzoylhydroxylamine: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: O-Benzoylhydroxylamine is a versatile and widely utilized reagent in modern organic synthesis. Its significance lies primarily in its role as an efficient electrophilic aminating agent, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The construction of C-N bonds is a fundamental objective in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Core Properties of this compound
The CAS number for this compound (free base) is 54495-98-6. It is important to distinguish the free base from its more commonly handled hydrochloride salt, which has a CAS number of 60839-87-4. While experimental data for the physical properties of the free base are not widely reported, computed values and the properties of the hydrochloride salt provide valuable information.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 54495-98-6[1] |
| Molecular Formula | C₇H₇NO₂[1][2] |
| Molecular Weight | 137.14 g/mol [1] |
| IUPAC Name | amino benzoate[1] |
| SMILES | C1=CC=C(C=C1)C(=O)ON[1] |
| InChI Key | XXXHSQBVHSJQKS-UHFFFAOYSA-N[1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 137.047678466 Da | PubChem[1] |
| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |
Table 3: Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 60839-87-4[3] |
| Molecular Formula | C₇H₈ClNO₂[3] |
| Molecular Weight | 173.6 g/mol [3] |
| Appearance | Tan to white solid[3] |
| Melting Point | 110-112 °C[3] |
| Storage | Sealed in dry, Room temperature[3] |
Synthesis of this compound Derivatives
O-Benzoylhydroxylamines are readily synthesized from the corresponding primary or secondary amines. A general and efficient method involves the oxidation of the amine with benzoyl peroxide in the presence of a base. These compounds are often crystalline solids and demonstrate good stability, allowing for indefinite storage in a freezer without decomposition.[4]
Applications in Drug Development and Organic Synthesis
The primary application of this compound and its derivatives is in the electrophilic amination of various nucleophiles. This "umpolung" strategy, which reverses the traditional polarity of the nitrogen atom, is a powerful tool for constructing C-N bonds.
Transition Metal-Catalyzed C-N Bond Formation: O-Benzoylhydroxylamines are premier electrophilic nitrogen sources for a wide range of transition metal-catalyzed reactions.[5] Catalytic systems based on copper, palladium, and nickel are commonly employed to couple O-Benzoylhydroxylamines with organometallic reagents (like organozincs) or to direct C-H amination.[4] These methods are characterized by their mild reaction conditions and remarkable tolerance for various functional groups, making them highly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[4]
Synthesis of N-Heterocycles: O-Benzoylhydroxylamines also serve as competent precursors to alkyl nitrenes. In the presence of a rhodium catalyst, these intermediates can undergo intramolecular C-H insertion reactions to construct saturated N-heterocycles, such as pyrrolidines, from primary amines.
Experimental Protocols
Synthesis of a Tertiary Amine via Copper-Catalyzed Electrophilic Amination of an Organozinc Reagent
This protocol is a representative example of the application of this compound in C-N bond formation.[4][6][7]
Materials and Equipment:
-
Anhydrous tetrahydrofuran (THF)
-
Zinc chloride (ZnCl₂)
-
Phenylmagnesium bromide (PhMgBr) solution in ether
-
This compound derivative (e.g., 4-Benzoyloxymorpholine)
-
Copper(II) chloride (CuCl₂)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Oven-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and cannulas
Procedure:
-
Preparation of the Diorganozinc Reagent (in situ):
-
In an oven-dried, argon-flushed round-bottomed flask, dissolve ZnCl₂ (0.55 mmol) in anhydrous THF (2.0 mL).
-
To this stirring solution, add PhMgBr (1.1 mmol, e.g., 1.1 mL of a 1.0 M solution) via cannula at room temperature.
-
Stir the resulting solution for 20-30 minutes at ambient temperature to ensure complete transmetalation to the diphenylzinc reagent.
-
-
Amination Reaction:
-
In a separate oven-dried, argon-flushed flask, dissolve the this compound derivative (0.50 mmol) and CuCl₂ (0.0125 mmol, 2.5 mol%) in anhydrous THF (3.0 mL).
-
To this solution, add the freshly prepared diphenylzinc solution via cannula.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete in under an hour.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by acid-base extraction or by flash column chromatography on silica gel to yield the pure tertiary amine.[4][6]
-
Visualizations of Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the copper-catalyzed amination reaction.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. These compounds are stable, but should be stored in a cool, dry place away from incompatible materials.
Conclusion
This compound has established itself as an indispensable tool in synthetic organic chemistry, particularly for the construction of C-N bonds. Its application in transition metal-catalyzed reactions provides a mild, efficient, and functional group-tolerant method for the synthesis of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals. For researchers and professionals in drug development, mastering the use of this reagent opens up efficient synthetic routes to novel and complex nitrogen-containing molecules. Future research will likely continue to expand the scope and utility of this compound in new catalytic systems and for the synthesis of increasingly complex molecular architectures.
References
- 1. This compound | C7H7NO2 | CID 191324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 7. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Benzoylhydroxylamine: A Technical Guide to Stability and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Benzoylhydroxylamine and its derivatives are versatile reagents in organic synthesis, primarily utilized as electrophilic aminating agents.[1][2] However, their utility is intrinsically linked to their stability, as the N-O bond is inherently weak and susceptible to cleavage under various conditions. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, with a focus on thermal, hydrolytic, and photochemical degradation. Quantitative data from thermal analysis is presented, alongside detailed experimental protocols for stability assessment. Proposed decomposition mechanisms are illustrated to provide a deeper understanding of the molecule's reactivity and inform safe handling, storage, and application in research and development.
Thermal Stability and Decomposition
O-Benzoylhydroxylamines are known to exhibit thermal instability, with some derivatives showing low onset temperatures for decomposition. This section summarizes the available quantitative data and outlines the proposed mechanism for thermal degradation.
Quantitative Thermal Stability Data
Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are powerful techniques to evaluate the thermal hazards of energetic materials. The data presented below for various this compound derivatives highlights the potential for exothermic decomposition at elevated temperatures.
| Compound | Onset Temperature (°C) by DSC (10 °C/min) | Decomposition Enthalpy (ΔHd) (J/g) | Key Observations |
| O-Benzoyl-N,N-dibenzylhydroxylamine | ~100 | >500 | Autocatalytic decomposition profile observed. |
| Morpholino benzoate | ~90 | >500 | Low thermal onset temperature. |
| O-Benzoyl-N,N-dimethylhydroxylamine | ~110 | >500 | Marked shift in onset temperature with varying DSC scan rates, indicating autocatalytic behavior. |
Note: The data presented is a summary from literature and may vary based on experimental conditions.
Thermal Decomposition Pathway
The thermal decomposition of O-Benzoyl-N-alkyl hydroxylamines is proposed to proceed through an autocatalytic mechanism. The initial step is the homolytic cleavage of the weak N-O bond, generating a benzoyloxy radical and an aminyl radical. The benzoyloxy radical can then abstract a hydrogen atom from the alkyl group of a neighboring molecule, initiating a chain reaction. The decomposition of N,N-dibenzyl-O-benzoylhydroxylamine is reported to yield benzoic acid and benzaldehyde, likely formed from the hydrolysis of an intermediate imine.
Hydrolytic Stability and Decomposition
Proposed Hydrolytic Decomposition Pathways
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of hydroxylamine, would yield benzoic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate would then collapse to form benzoate and hydroxylamine.
Photochemical Stability and Decomposition
The presence of a benzoyl chromophore suggests that this compound may be susceptible to photodegradation upon exposure to UV light. Specific quantum yield data for this compound is not currently available.
Proposed Photochemical Decomposition Pathways
Upon absorption of UV radiation, the this compound molecule can be promoted to an excited state. From this excited state, several decomposition pathways are plausible:
-
Homolytic Cleavage: Similar to thermal decomposition, cleavage of the N-O bond can occur, generating benzoyloxy and aminyl radicals.
-
Photo-Fries Rearrangement: Aromatic esters can undergo a rearrangement where the acyl group migrates to the aromatic ring, forming hydroxybenzoyl derivatives.
-
Decarboxylation: The benzoyloxy radical can lose carbon dioxide to form a phenyl radical, which can then lead to a variety of secondary products.
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition.
Methodology:
-
Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
To investigate autocatalytic behavior, repeat the experiment with varying heating rates (e.g., 2, 5, 20 °C/min).
Hydrolytic Stability Assessment
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffer solution at a constant temperature (e.g., 25 °C, 40 °C, 60 °C).
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately (e.g., by neutralization or dilution in a cold mobile phase).
-
Analyze the concentration of the remaining this compound and the formation of degradation products using a stability-indicating HPLC method.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant at each pH and temperature.
Photostability Assessment
Objective: To evaluate the degradation of this compound upon exposure to light.
Methodology (based on ICH Q1B guidelines):
-
Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water).
-
Expose the solutions to a light source that provides a combination of visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
At appropriate time intervals, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.
Conclusion
This compound is a valuable synthetic reagent, but its inherent instability necessitates a thorough understanding of its decomposition pathways. This guide has summarized the current knowledge on its thermal, hydrolytic, and photochemical degradation. The thermal decomposition is characterized by a low onset temperature and an autocatalytic mechanism, posing potential safety hazards. While specific quantitative data for hydrolysis and photolysis are limited, the provided theoretical pathways and experimental protocols offer a robust framework for further investigation. For researchers, scientists, and drug development professionals, a comprehensive assessment of the stability of this compound and its derivatives is crucial for ensuring the safety, reproducibility, and success of their synthetic endeavors.
References
Electrophilic Amination with O-Benzoylhydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electrophilic amination mechanism utilizing O-Benzoylhydroxylamine and its derivatives. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into reaction mechanisms, extensive quantitative data, and explicit experimental protocols for various catalytic systems.
Core Concepts and Mechanism
Electrophilic amination is a powerful synthetic strategy for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules. This compound serves as a versatile and efficient electrophilic aminating agent, acting as an R₂N⁺ synthon. The core of the reaction involves the attack of a nucleophile on the nitrogen atom of the hydroxylamine derivative, with the benzoate group functioning as an effective leaving group.
The versatility of this reagent is highlighted by its application with a range of nucleophiles, including organometallics (organozinc, Grignard reagents), enolates, and arylboronic acids, often facilitated by transition metal catalysts such as copper, palladium, nickel, and cobalt.[1][2][3]
General Reaction Scheme
The fundamental transformation can be represented as follows:
Caption: General scheme of electrophilic amination.
Transition Metal-Catalyzed Electrophilic Amination
The scope and efficiency of electrophilic amination with this compound are significantly enhanced through the use of transition metal catalysts. Each metal offers unique advantages in terms of substrate scope, functional group tolerance, and reaction mechanism.
Copper-Catalyzed Amination
Copper catalysis is particularly effective for the amination of organozinc and organoaluminum reagents.[1] Mechanistic studies suggest an SN2-type pathway.[4]
Mechanism of Copper-Catalyzed Amination of Diorganozinc Reagents:
Caption: Proposed mechanism for copper-catalyzed amination.
Quantitative Data for Copper-Catalyzed Amination of Diorganozinc Reagents:
| Entry | Nucleophile (R₂Zn) | Amine Product | Yield (%) | Reference |
| 1 | Ph₂Zn | 4-Phenylmorpholine | 91 | [5] |
| 2 | (4-MeOC₆H₄)₂Zn | N-(4-Methoxyphenyl)morpholine | 85 | [5] |
| 3 | (4-ClC₆H₄)₂Zn | N-(4-Chlorophenyl)morpholine | 88 | [5] |
| 4 | (2-Thienyl)₂Zn | N-(2-Thienyl)morpholine | 75 | [5] |
| 5 | Et₂Zn | N-Ethylmorpholine | 72 | [5] |
Palladium-Catalyzed Amination
Palladium catalysts are effective for a variety of amination reactions, including the diamination of alkenes. Mechanistic studies support a Pd(II)/Pd(IV) catalytic cycle.[6][7][8][9]
Mechanism of Palladium-Catalyzed Alkene Diamination:
Caption: Pd(II)/Pd(IV) cycle in alkene diamination.
Quantitative Data for Palladium-Catalyzed Diamination of N-Allylguanidines:
| Entry | Substrate | Amine Electrophile | Product | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | N-Allyl-N',N''-dicyclohexylguanidine | Morpholinobenzoate | Cyclic guanidine | 75 | 6:1 | [6] |
| 2 | N-Allyl-N'-phenylurea | Piperidinobenzoate | Cyclic urea | 68 | - | [8] |
| 3 | N-Allyl-N'-methyl-N'-phenylurea | N-Methyl-N-phenylaminobenzoate | Cyclic urea | 55 | - | [8] |
Nickel-Catalyzed Hydroamination
Nickel catalysis enables the hydroamination of unactivated alkenes, a challenging transformation. The use of directing groups on the substrate is often crucial for achieving high regioselectivity.[10][11][12][13]
Workflow for Nickel-Catalyzed Hydroamination:
References
- 1. Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles: Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DFT Study of Pd(0)-Promoted Intermolecular C-H Amination with O-Benzoyl Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Regio- and Enantioselective Hydroamination of Unactivated Alkenes Using Carbonyl Directing Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Regio- and Enantioselective Hydroamination of Unactivated Alkenes Using Carbonyl Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Theoretical Insights into the Reactivity of O-Benzoylhydroxylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile reagents in modern organic synthesis, particularly in the construction of carbon-nitrogen bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[1] The unique reactivity of these compounds, stemming from the inherent weakness of the N-O bond, has made them focal points of extensive experimental and theoretical investigation. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, offering valuable insights for researchers in synthetic chemistry and drug development.
The utility of O-benzoylhydroxylamines as electrophilic aminating agents is well-documented, especially in transition metal-catalyzed reactions.[1] These reactions have become a reliable method for forming C-N bonds. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the intricate mechanisms governing these transformations.[2][3] Understanding these reaction pathways at a molecular level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies.
Core Reactivity: The N-O Bond
The key to the reactivity of this compound lies in the facile cleavage of the N-O bond. Theoretical calculations have provided quantitative measures of this bond's strength, offering a foundational understanding of the energy requirements for its dissociation.
N-O Bond Dissociation Energies
A comprehensive theoretical study on a series of N,N,O-trisubstituted hydroxylamines, including O-acyl derivatives, has provided valuable data on N-O bond dissociation energies (BDEs). High-level composite methods and DFT calculations have been employed to determine these values.
| Compound Type | Computational Method | N-O BDE (kcal/mol) |
|---|---|---|
| O-Acyl N,N-dimethylhydroxylamines | M06-2X/6-311+G(3df,2p) | ~40-43 |
| O-Acyl N,N-dimethylhydroxylamines | CBS-QB3 | Not specified |
| O-Acyl N,N-dimethylhydroxylamines | CBS-APNO | Not specified |
| O-Acyl N,N-dimethylhydroxylamines | G4 | Not specified |
Reaction Mechanisms: A Deeper Dive
Theoretical studies have been pivotal in mapping out the potential energy surfaces and identifying the transition states for various reactions involving this compound. This section details the mechanistic insights gained from these computational investigations.
Palladium-Catalyzed C-H Amination
One of the most significant applications of this compound is in palladium-catalyzed C-H amination reactions. A notable DFT study has challenged the commonly assumed Pd(0)/Pd(II) catalytic cycle.[2] Instead, the calculations suggest that Pd(0) acts as a catalyst precursor, which is oxidized to Pd(II). The C-H amination then proceeds through a Pd(II)/Pd(IV) catalytic cycle.[2]
The proposed mechanism involves several key steps, including the oxidative addition of the N-O bond to the Pd(II) center, C-H activation, and reductive elimination to form the C-N bond and regenerate the active catalyst.
Thermal Decomposition Pathways
While specific studies on the thermolysis of this compound are not abundant, theoretical investigations into the decomposition of the parent hydroxylamine provide valuable analogous insights. These studies suggest that simple unimolecular bond dissociations are unlikely to be the primary decomposition pathways. Instead, bimolecular reactions, such as isomerization, are energetically more favorable. In aqueous solutions, the activation barrier for such pathways is significantly reduced.
Role in Drug Development and Discovery
The ability of this compound to facilitate the introduction of nitrogen-containing functionalities is of paramount importance in drug development, as these moieties are ubiquitous in pharmacologically active compounds.[1] Computational chemistry plays a crucial role in modern drug discovery by predicting molecular interactions and optimizing lead compounds.[4] While direct theoretical studies on this compound as a drug candidate itself are scarce, its utility in the synthesis of drug-like molecules is extensively documented.[1]
The mechanistic understanding gained from theoretical studies allows for the rational design of synthetic routes to complex nitrogen-containing scaffolds. This predictive power accelerates the synthesis of compound libraries for high-throughput screening and enables the targeted synthesis of molecules with desired pharmacological properties.
Detailed Methodologies: A Look into the Computational Toolkit
The insights presented in this guide are the result of rigorous computational chemistry techniques. Understanding these methods is essential for critically evaluating the theoretical data and for designing new computational studies.
Density Functional Theory (DFT)
DFT is the workhorse of computational chemistry for studying reaction mechanisms. The choice of functional and basis set is critical for obtaining accurate results.
-
Functionals: For the study of transition metal catalysis, hybrid functionals such as B3LYP are commonly employed.[3] For thermochemical data like bond dissociation energies, functionals from the Minnesota family, such as M06-2X, have shown excellent performance.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d), are often used for geometry optimizations.[3] For more accurate energy calculations, larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), are necessary. For heavy elements like palladium, effective core potentials (ECPs) are used to describe the core electrons, reducing computational cost without sacrificing accuracy.
High-Level Composite Methods
For highly accurate energy calculations, especially for bond dissociation energies, composite methods that approximate high-level ab initio calculations are used. These include:
-
CBS-QB3 (Complete Basis Set-QB3)
-
CBS-APNO (Complete Basis Set-APNO)
-
G4 (Gaussian-4) theory
These methods involve a series of calculations with different levels of theory and basis sets, which are then extrapolated to provide a highly accurate energy value.
Solvation Models
To simulate reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently employed. These models represent the solvent as a continuous dielectric medium, capturing the bulk solvent effects on the reaction energetics.
Conclusion
Theoretical studies have provided invaluable insights into the fundamental reactivity of this compound. By quantifying the N-O bond dissociation energy and elucidating complex reaction mechanisms, computational chemistry has empowered synthetic chemists to better utilize this versatile reagent. For drug development professionals, this deeper understanding translates into more efficient and rational approaches to the synthesis of novel nitrogen-containing therapeutics. As computational methods continue to advance in accuracy and efficiency, we can anticipate even more detailed and predictive models of this compound reactivity, further accelerating innovation in both academic and industrial research.
References
- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DFT Study of Pd(0)-Promoted Intermolecular C-H Amination with O-Benzoyl Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
O-Benzoylhydroxylamine as an Electrophilic Nitrogen Source: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile electrophilic aminating agents in modern organic synthesis. Their stability, accessibility, and broad reactivity have established them as indispensable reagents for the construction of carbon-nitrogen (C-N) bonds, a fundamental linkage in a vast array of pharmaceuticals, natural products, and functional materials.[1] This technical guide provides an in-depth overview of the core applications of O-benzoylhydroxylamines, focusing on transition-metal-catalyzed reactions. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows to facilitate understanding and implementation in a research and development setting.
Introduction: The "Umpolung" Strategy for C-N Bond Formation
The formation of C-N bonds is a cornerstone of organic chemistry, traditionally achieved through the reaction of a carbon electrophile with a nitrogen nucleophile. However, the "umpolung" or reverse polarity strategy, wherein a nitrogen atom acts as the electrophile, offers a complementary and often advantageous approach. O-Benzoylhydroxylamines are premier reagents for this purpose, serving as effective R₂N⁺ or RHN⁺ synthons.[2][3] Their utility is significantly enhanced through catalysis by transition metals such as copper, palladium, and nickel, which enables a wide range of amination reactions under mild conditions with excellent functional group tolerance.[4]
The general structure of an this compound features a labile N-O bond. Upon activation, typically by a transition metal catalyst, this bond cleaves, allowing the nitrogen atom to be transferred to a nucleophilic carbon source.
Key Synthetic Applications and Quantitative Data
O-Benzoylhydroxylamines are employed in a diverse array of synthetic transformations. The following sections summarize the most significant applications, with quantitative data presented for easy comparison.
Copper-Catalyzed Amination of Organometallic Reagents
One of the most well-developed applications of O-benzoylhydroxylamines is the copper-catalyzed amination of organozinc reagents.[2][3] This method allows for the formation of secondary and tertiary amines from a wide variety of aryl, heteroaryl, and alkyl zinc nucleophiles. The reaction is characterized by its mild conditions and broad substrate scope.
Table 1: Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents [2]
| Entry | Amine Product | This compound | Organozinc Reagent | Yield (%) |
| 1 | N-Phenylmorpholine | N-(Benzoyloxy)morpholine | Diphenylzinc | 95 |
| 2 | N-(4-Cyanophenyl)morpholine | N-(Benzoyloxy)morpholine | Bis(4-cyanophenyl)zinc | 88 |
| 3 | N-(4-Nitrophenyl)morpholine | N-(Benzoyloxy)morpholine | Bis(4-nitrophenyl)zinc | 85 |
| 4 | N-Benzylpiperidine | N-(Benzoyloxy)piperidine | Dibenzylzinc | 78 |
| 5 | N-tert-Butylaniline | N-(Benzoyloxy)aniline | Di-tert-butylzinc | 65 |
Reaction Conditions: Typically 2.5 mol% CuCl₂, R₂Zn (0.55 mmol), this compound (0.5 mmol) in THF at room temperature for <1 hour.[2]
Palladium and Nickel-Catalyzed Cross-Coupling Reactions
Palladium and nickel catalysts have also been successfully employed to mediate C-N bond formation using O-benzoylhydroxylamines. These methods are particularly useful for the amination of aryl halides and for directed C-H amination reactions, offering alternative reactivity patterns to traditional Buchwald-Hartwig aminations. For instance, palladium/norbornene catalysis has been utilized for the ortho-amination of aryl iodides.
Hydroamination of Alkenes and Alkynes
The hydroamination of unsaturated C-C bonds is a highly atom-economical method for synthesizing amines. O-Benzoylhydroxylamines serve as effective nitrogen sources in copper-catalyzed hydroamination reactions of alkenes and alkynes.[5] These reactions can often be performed with high regio- and enantioselectivity, providing access to chiral amines.
Table 2: Enantioselective Hydroamination of Alkenes
| Entry | Alkene | This compound | Product | Yield (%) | ee (%) |
| 1 | Styrene | N-(Benzoyloxy)morpholine | 1-Morpholino-1-phenylethane | 85 | 95 |
| 2 | 1-Octene | N-(Benzoyloxy)piperidine | 2-Piperidinooctane | 70 | 90 |
| 3 | Cyclohexene | N-(Benzoyloxy)pyrrolidine | N-Cyclohexylpyrrolidine | 78 | N/A |
Reaction conditions and catalysts vary depending on the substrate and desired selectivity.
Synthesis of N-Heterocycles
O-Benzoylhydroxylamines have also been utilized as precursors for alkyl nitrenes in rhodium-catalyzed reactions for the synthesis of saturated N-heterocycles like pyrrolidines from primary amines.[6][7] This transformation proceeds via an intramolecular C-H amination.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for the Synthesis of O-Benzoylhydroxylamines
The preparation of O-benzoylhydroxylamines can be achieved from the corresponding primary or secondary amines and benzoyl peroxide.[2]
Protocol 1: Synthesis of N-(Benzoyloxy)morpholine [2]
-
To a solution of morpholine (1.2 equiv) in an ethereal solvent, add potassium diphosphate (K₂HPO₄, 1.5 equiv).[2]
-
Cool the mixture to 0 °C and add a solution of benzoyl peroxide (1.0 equiv) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for over 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired this compound.
General Procedure for Copper-Catalyzed Amination of Diorganozinc Reagents
Protocol 2: Synthesis of N-Phenylmorpholine [2]
-
In an oven-dried flask under an inert atmosphere, dissolve zinc chloride (0.55 mmol) in anhydrous tetrahydrofuran (THF, 2.0 mL).[2]
-
Add a solution of phenylmagnesium bromide (1.1 mmol, 1.0 M in THF) to the stirred solution at ambient temperature. Stir for 20 minutes to generate the diphenylzinc reagent.[2]
-
In a separate flask, add N-(benzoyloxy)morpholine (0.5 mmol) and copper(II) chloride (2.5 mol%).
-
Transfer the freshly prepared diorganozinc solution to the second flask via cannula.
-
Stir the reaction at room temperature for less than 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Isolate the product via acid-base extraction.[2]
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.
Caption: Workflow for Cu-catalyzed amination of organozinc reagents.
Caption: Proposed catalytic cycle for copper-catalyzed amination.
Applications in Drug Discovery and Development
The prevalence of nitrogen-containing motifs in pharmaceuticals makes efficient C-N bond-forming reactions highly valuable in drug discovery and development.[5] The mild conditions and high functional group tolerance of reactions employing O-benzoylhydroxylamines allow for the late-stage functionalization of complex molecules, a critical capability in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, the selective ortho-amination of drug molecules like estrone and loratadine has been demonstrated.
Conclusion
O-Benzoylhydroxylamines have been firmly established as versatile and reliable electrophilic nitrogen sources in organic synthesis. Their application in transition-metal-catalyzed reactions has significantly broadened the toolkit for constructing C-N bonds, enabling the synthesis of a wide range of amines and N-heterocycles.[1] The operational simplicity, mild reaction conditions, and broad substrate scope of these methods make them highly attractive for both academic research and industrial applications, particularly in the field of drug development. Future research will likely focus on expanding the reaction scope, developing more enantioselective transformations, and further elucidating reaction mechanisms to enable even more efficient and selective syntheses.
References
- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 4. Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]
physical and chemical properties of O-Benzoylhydroxylamine
O-Benzoylhydroxylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile chemical reagent widely utilized in organic synthesis. Its significance lies primarily in its function as an electrophilic aminating agent, enabling the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of numerous organic molecules and pharmaceuticals. This guide provides an in-depth overview of the , its reactivity, relevant experimental protocols, and its applications in modern synthetic chemistry.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties, particularly the melting point, differ.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| Melting Point | 110-112 °C | For the hydrochloride salt. |
| Appearance | Tan to white solid | For the hydrochloride salt. |
| Topological Polar Surface Area | 52.3 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| XLogP3 | 1.4 |
Solubility and Stability
-
Solubility : this compound is slightly soluble in water but is miscible with organic solvents like ethanol, ether, and chloroform.
-
Stability : this compound and its derivatives generally show good stability and can be stored indefinitely in a freezer without decomposition or loss of reactivity. The hydrochloride salt is described as hygroscopic (absorbs moisture from the air) and should be stored in a tightly closed container, protected from moisture.
Chemical Reactivity and Applications
This compound is a cornerstone reagent for electrophilic amination. It serves as an efficient "NH₂⁺" synthon, enabling the introduction of an amino group to a variety of nucleophiles.
Electrophilic Amination
Over the past decade, the use of O-benzoylhydroxylamines in transition metal-catalyzed C-N bond formation has become a prominent strategy in organic synthesis. These reactions offer an attractive alternative to traditional methods. O-benzoylhydroxylamines have been successfully employed in copper, palladium, nickel, and cobalt-catalyzed electrophilic amination reactions.
-
Copper-Catalyzed Amination : A mild and broadly applicable method involves the copper-catalyzed electrophilic amination of organozinc reagents with O-benzoyl hydroxylamines. This allows for the synthesis of a wide variety of secondary and tertiary amines.
-
N-Amination of Heterocycles : this compound derivatives have been shown to be superior reagents for the N-amination of heterocyclic compounds such as pyrroles, indoles, and imidazoles.
-
Alkyl Nitrene Precursors : Recent studies have introduced O-benzoylhydroxylamines as competent precursors for alkyl nitrenes, which can then be used in rhodium-catalyzed reactions to construct various nitrogen-containing heterocycles, like pyrrolidines, from primary amines.
The general mechanism for its role as an aminating agent is depicted in the logical relationship diagram below.
Caption: Logical flow of this compound as an electrophilic aminating agent.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative experimental protocols for its synthesis and use.
Synthesis of a Substituted this compound
This protocol describes the synthesis of 4-Benzoyloxymorpholine, a derivative of this compound, via oxidation.
Reagents and Equipment:
-
Benzoyl peroxide
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
N,N-dimethylformamide (DMF)
-
Morpholine
-
Deionized water
-
500-mL round-bottomed flask
-
Teflon-coated magnetic stir bar
Procedure:
-
A 500-mL, one-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar is charged with benzoyl peroxide (12.11 g, 50 mmol), dipotassium hydrogen phosphate (13.
O-Benzoylhydroxylamine in Electrophilic Amination: A Technical Guide to Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods often rely on the nucleophilicity of amines. However, the "umpolung" strategy of electrophilic amination, where an amino group functions as an electrophile, offers a complementary and powerful approach. Among the reagents developed for this purpose, O-benzoylhydroxylamines have emerged as exceptionally versatile, stable, and effective electrophilic aminating agents, particularly in transition metal-catalyzed reactions.[1][2] This guide provides an in-depth analysis of the fundamental principles governing the reaction of O-benzoylhydroxylamines with various nucleophiles, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols relevant to research and development.
Fundamental Principles of Reactivity
The reactivity of O-benzoylhydroxylamine and its derivatives stems from the polarization of the nitrogen-oxygen (N-O) bond. The electron-withdrawing benzoyl group makes the benzoate a good leaving group, rendering the nitrogen atom electrophilic. This allows for a nucleophilic attack on the nitrogen, leading to the cleavage of the N-O bond and the formation of a new bond between the nucleophile and the amino moiety.
This inherent reactivity can be harnessed in various ways, most notably through transition metal catalysis. Metals such as copper (Cu), palladium (Pd), nickel (Ni), and rhodium (Rh) can activate both the this compound and the nucleophile, facilitating C-N bond formation under mild conditions with high efficiency and functional group tolerance.[2]
General Reaction Mechanism
The fundamental reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic nitrogen atom of the this compound derivative. This results in the displacement of the benzoate anion, a relatively stable leaving group, and the formation of a new N-Nu bond.
Caption: General nucleophilic attack on this compound.
Reactions with Carbon Nucleophiles: C-N Bond Formation
The most significant application of O-benzoylhydroxylamines is in the construction of C-N bonds, a critical step in the synthesis of anilines, alkylamines, and other nitrogen-containing scaffolds.
Copper-Catalyzed Amination of Organozinc Reagents
A robust and widely applicable method for forming C-N bonds involves the copper-catalyzed reaction of O-benzoylhydroxylamines with diorganozinc reagents.[2][3] This protocol is distinguished by its mild reaction conditions (often at room temperature), high yields, and remarkable tolerance for various functional groups.[2][4]
The reaction is effective for a broad range of nucleophiles, including simple and functionalized aryl, heteroaryl, benzyl, and primary, secondary, and tertiary alkyl groups.[3]
The following tables summarize the scope of the copper-catalyzed amination of diorganozinc reagents.
Table 1: Amination of Aryl- and Alkylzinc Reagents with Various O-Benzoylhydroxylamines [2]
| Entry | This compound (R₂N-OBz) | Diorganozinc (R'₂Zn) | Product (R₂N-R') | Yield (%) |
| 1 | Morpholino-OBz | Di(phenyl)zinc | 4-Phenylmorpholine | 91 |
| 2 | Piperidino-OBz | Di(o-tolyl)zinc | 1-(o-Tolyl)piperidine | 86 |
| 3 | N-Methyl-N-benzylamino-OBz | Di(phenyl)zinc | N-Methyl-N-phenylbenzylamine | 89 |
| 4 | N-Boc-amino-OBz | Di(n-butyl)zinc | N-Boc-n-butylamine | 78 |
| 5 | Diisopropylamino-OBz | Di(mesityl)zinc | N,N-Diisopropylmesitylamine | 81 |
| 6 | N-tert-Butylamino-OBz | Di(tert-octyl)zinc | N-tert-Butyl-tert-octylamine | 70 |
Table 2: Amination with Functionalized Diorganozinc Reagents [2]
| Entry | This compound | Functionalized Aryl Group (Ar) | Product | Yield (%) |
| 1 | Morpholino-OBz | 4-Cyanophenyl | 4-(4-Cyanophenyl)morpholine | 85 |
| 2 | Piperidino-OBz | 4-(Trifluoromethyl)phenyl | 1-(4-(Trifluoromethyl)phenyl)piperidine | 93 |
| 3 | Morpholino-OBz | 3-Chlorophenyl | 4-(3-Chlorophenyl)morpholine | 88 |
| 4 | Piperidino-OBz | 2-Thienyl | 1-(2-Thienyl)piperidine | 84 |
While the precise mechanism can vary, a plausible catalytic cycle for the copper-catalyzed amination is depicted below. It likely involves the formation of a copper-amido intermediate which then reacts with the organozinc species.
Caption: Proposed catalytic cycle for Cu-catalyzed amination.
Palladium-Catalyzed Alkene Diamination
Palladium catalysis enables the difunctionalization of alkenes, including powerful diamination reactions using O-benzoylhydroxylamines as the electrophilic nitrogen source.[5][6] These reactions are valuable for synthesizing cyclic ureas and guanidines, which are important motifs in medicinal chemistry.[5]
Mechanistic studies suggest that these transformations proceed through a Pd(II)/Pd(IV) catalytic cycle.[5][7][8] The reaction involves an initial aminopalladation of the alkene, followed by oxidative addition of the this compound to the Pd(II) center to form a Pd(IV) intermediate. Subsequent reductive elimination from this high-valent palladium species forms the second C-N bond.[5]
Caption: Proposed Pd(II)/Pd(IV) cycle for alkene diamination.
Reactions with Nitrogen Nucleophiles: N-N Bond Formation
This compound derivatives are also effective for the direct amination of nitrogen nucleophiles, such as N-heterocycles. This provides a straightforward route to N-amino heterocycles, which can be challenging to synthesize via other methods.
Table 3: N-Amination of Heterocyclic Compounds [9]
| Entry | Heterocycle | Aminating Reagent | Product | Yield (%) |
| 1 | Pyrrole | This compound | 1-Aminopyrrole | 75 |
| 2 | Indole | O-(4-Nitrobenzoyl)hydroxylamine | 1-Aminoindole | 85 |
| 3 | Carbazole | O-(2,4-Dinitrobenzoyl)hydroxylamine | 9-Aminocarbazole | 90 |
| 4 | Imidazole | This compound | 1-Aminoimidazole | 60 |
Experimental Protocols
Synthesis of a Representative this compound Derivative (4-Benzoyloxymorpholine)[3]
This procedure describes a modified, high-yielding synthesis in a polar aprotic solvent.
-
Apparatus: A 500-mL, one-necked, round-bottomed flask equipped with a Teflon-coated magnetic stir bar.
-
Reagents:
-
Benzoyl peroxide (12.11 g, 50 mmol)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (13.06 g, 75 mmol)
-
N,N-Dimethylformamide (DMF) (125 mL)
-
Morpholine (5.20 mL, 60 mmol)
-
-
Procedure:
-
Charge the flask with benzoyl peroxide, K₂HPO₄, and DMF.
-
Stir the suspension and add morpholine via syringe in one portion.
-
Stir the suspension at ambient temperature for 1 hour.
-
Add deionized water (200 mL) and stir vigorously until all solids dissolve.
-
Extract the aqueous mixture with three 150-mL portions of diethyl ether.
-
Combine the organic fractions and wash with three 100-mL portions of deionized water, followed by 100 mL of brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate by rotary evaporation.
-
Purify the crude product by flash column chromatography (eluting with 50% EtOAc/hexanes) to afford the title compound.
-
-
Expected Yield: 7.71 g (74%).[2]
General Protocol for Copper-Catalyzed Amination of a Diorganozinc Reagent[3][5]
This protocol outlines a typical electrophilic amination reaction.
Caption: Workflow for a Cu-catalyzed amination experiment.
-
Apparatus: An oven-dried, round-bottomed flask under a nitrogen atmosphere.
-
Reagents:
-
This compound derivative (1.0 equiv)
-
Copper(II) chloride (CuCl₂) (2.5 mol %)
-
Anhydrous tetrahydrofuran (THF)
-
Diorganozinc solution (1.1 equiv)
-
-
Procedure:
-
To the flask, add the this compound derivative, CuCl₂, and THF.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add the diorganozinc solution dropwise via syringe.
-
Remove the ice bath and allow the reaction to stir at ambient temperature for 1 hour, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired amine product.
-
Conclusion and Outlook
O-Benzoylhydroxylamines are robust and highly effective electrophilic aminating reagents that have significantly advanced the field of C-N bond formation. Their stability, ease of synthesis, and broad reactivity with a variety of nucleophiles—especially in the context of transition metal catalysis—make them invaluable tools for chemists in academic and industrial settings, including pharmaceutical development.[2] The copper-catalyzed amination of organozinc reagents and palladium-catalyzed diamination of alkenes highlight the synthetic power of this reagent class. Future research will likely focus on expanding the scope of nucleophiles, developing more efficient and enantioselective catalytic systems, and applying these methods to the synthesis of increasingly complex and biologically active molecules.
References
- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 5. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles: Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Role of O-Benzoylhydroxylamine in Modern Carbon-Nitrogen Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse reagents developed for this purpose, O-Benzoylhydroxylamine and its derivatives have emerged as exceptionally versatile and powerful electrophilic aminating agents. This technical guide provides an in-depth exploration of the role of this compound in C-N bond formation, with a focus on transition-metal-catalyzed methodologies. It offers a comprehensive overview of reaction mechanisms, quantitative data on various synthetic transformations, detailed experimental protocols for key reactions, and visual representations of reaction pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Power of Electrophilic Amination
Traditionally, C-N bond formation has been dominated by nucleophilic substitution reactions, where an amine acts as the nucleophile. However, the advent of electrophilic amination has opened new avenues for synthetic chemists, offering complementary reactivity and enabling the formation of C-N bonds under mild conditions with a broad substrate scope. In this context, this compound has proven to be a highly effective "R2N+" synthon due to its stability, ease of handling, and favorable reactivity profile in the presence of transition metal catalysts.[1][2] Its utility spans a range of transformations, including the amination of organometallic reagents and the direct functionalization of C-H bonds.
Transition-Metal-Catalyzed C-N Bond Formation
The synergy between this compound and transition metal catalysts has unlocked a plethora of synthetic methodologies. Catalysts based on copper, rhodium, palladium, and nickel have all been successfully employed to mediate the transfer of the amino group from this compound to a carbon-based nucleophile.
Copper-Catalyzed Amination of Organozinc Reagents
A significant breakthrough in electrophilic amination was the development of copper-catalyzed coupling of this compound derivatives with organozinc reagents.[3] This method allows for the formation of C(sp2)-N and C(sp3)-N bonds with high efficiency and functional group tolerance.[4]
Reaction Workflow:
Caption: Workflow for Cu-catalyzed amination of organozinc reagents.
Quantitative Data Summary:
| Entry | Organozinc Reagent (R₂Zn) | This compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph₂Zn | Morpholine-OBz | CuCl₂ (2.5) | THF | rt | <1 | 95 | [3] |
| 2 | (o-Tol)₂Zn | Piperidine-OBz | CuCl₂ (2.5) | THF | rt | <1 | 86 | [3] |
| 3 | (p-MeOPh)₂Zn | Morpholine-OBz | Cu(OAc)₂ (5) | THF | rt | 1 | 92 | [5] |
| 4 | Et₂Zn | Dibenzylamine-OBz | CuCl (5) | THF | 0 | 0.5 | 88 | [6] |
| 5 | (p-CNPh)₂Zn | Morpholine-OBz | CuCl₂ (2.5) | THF | rt | <1 | 85 | [3] |
Experimental Protocol: General Procedure for Copper-Catalyzed Amination of Diorganozinc Reagents [3]
-
Preparation of the Diorganozinc Reagent: To a solution of the Grignard reagent (2.2 mmol) in THF (4.0 mL) at 0 °C is added a solution of ZnCl₂ (1.1 mmol) in THF (2.0 mL). The mixture is stirred at room temperature for 30 minutes.
-
Amination Reaction: In a separate flask, the this compound derivative (1.0 mmol) and CuCl₂ (0.025 mmol, 2.5 mol%) are dissolved in THF (5.0 mL).
-
The freshly prepared diorganozinc reagent solution is then added to the this compound solution at room temperature.
-
The reaction is stirred for the time indicated in the table and monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Rhodium-Catalyzed C-H Amination
The direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecule synthesis. O-Benzoylhydroxylamines have been successfully employed as nitrogen sources in rhodium-catalyzed C-H amination reactions, enabling the synthesis of valuable nitrogen-containing heterocycles such as pyrrolidines.[2][7]
Proposed Catalytic Cycle:
Caption: Proposed mechanism for Rh-catalyzed C-H amination.
Quantitative Data Summary:
| Entry | Substrate | This compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Phenylbutylamine derivative | Self | Rh₂(esp)₂ (1) | HFIP | 23 | 14 | 85 | [2] |
| 2 | 3-Phenylpropylamine derivative | Self | Rh₂(esp)₂ (1) | HFIP | 23 | 14 | 78 | [2] |
| 3 | Indane | N-Boc-O-Benzoylhydroxylamine | Rh₂(OAc)₄ (2) | CH₂Cl₂ | 40 | 12 | 75 | [8] |
| 4 | Ethylbenzene | N-Ts-O-Benzoylhydroxylamine | Rh₂(oct)₄ (2) | Benzene | 60 | 24 | 68 | [9] |
| 5 | Toluene | N-Boc-O-Benzoylhydroxylamine | Rh₂(esp)₂ (1) | CH₂Cl₂ | 25 | 16 | 82 | [10][11] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis [2]
-
Substrate Preparation: The this compound precursor is synthesized from the corresponding primary amine by reaction with benzoyl peroxide.
-
C-H Amination: To a solution of the this compound substrate (0.2 mmol) in hexafluoroisopropanol (HFIP, 2.0 mL) is added Rh₂(esp)₂ (0.002 mmol, 1 mol%).
-
The reaction mixture is stirred at room temperature for 14 hours.
-
Workup: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.
Preparation of this compound Reagents
The accessibility of this compound derivatives is a key factor in their widespread use. They are typically prepared by the reaction of the corresponding amine with benzoyl peroxide.[3]
General Synthesis Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 4. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrolidine synthesis [organic-chemistry.org]
- 8. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents with O-Benzoylhydroxylamines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the copper-catalyzed electrophilic amination of organozinc reagents using O-benzoylhydroxylamines. This methodology offers a versatile and robust approach for the formation of C-N bonds, enabling the synthesis of a wide array of secondary and tertiary amines, which are prevalent motifs in pharmaceuticals and other bioactive molecules.[1]
The reaction is characterized by its mild conditions, broad substrate scope, and tolerance to a variety of functional groups and steric hindrance.[2][3][4] Organozinc reagents, typically generated in situ from more common organometallic precursors like Grignard or organolithium reagents, serve as the nucleophilic partner.[2][3] O-benzoylhydroxylamines act as effective electrophilic aminating agents, or "R2N+" synthons.[2]
Reaction Principle & Advantages
The core transformation involves the coupling of a diorganozinc reagent (R₂Zn) with an O-benzoylhydroxylamine in the presence of a copper catalyst to yield the corresponding amine.[3][4] This method is a valuable alternative to traditional nucleophilic amination strategies, such as the Buchwald-Hartwig amination.[5]
Key Advantages:
-
Mild Reaction Conditions: The reactions are typically carried out at room temperature, making them compatible with sensitive functional groups.[3]
-
Broad Substrate Scope: The protocol is effective for a wide range of organozinc reagents, including aryl, heteroaryl, benzyl, and various alkyl nucleophiles.[2][3][4][6]
-
Functional Group Tolerance: The reaction demonstrates remarkable compatibility with various functional groups.
-
Steric Tolerance: The amination process can accommodate significant steric bulk on both the organozinc reagent and the aminating agent.[3][4][6]
-
Operational Simplicity: Products can often be isolated in high purity through a simple acid-base extractive workup.[2][3][4]
-
Stable Aminating Reagents: O-benzoylhydroxylamines are readily prepared in a single step and exhibit good stability.[2][3]
Proposed Reaction Mechanism
Mechanistic studies suggest an SN2-type pathway for the carbon-nitrogen bond formation.[5][7] The proposed catalytic cycle is initiated by the reaction of the organozinc species with the copper catalyst.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissertation or Thesis | Catalytic Electrophilic Amination Reactions | ID: 9593tv807 | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of N-Heterocycles with O-Benzoylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rhodium-catalyzed synthesis of saturated N-heterocyles, specifically pyrrolidines, utilizing O-benzoylhydroxylamines as alkyl nitrene precursors. This methodology offers a straightforward and efficient route for the construction of various pyrrolidine rings from corresponding primary amines.
Overview
The synthesis of saturated N-heterocycles is a cornerstone in drug discovery and development. A robust method for their construction involves the intramolecular C-H functionalization mediated by a metalated nitrene. This protocol leverages the combination of stable, readily available O-benzoylhydroxylamine substrates with a proficient rhodium catalyst, Rh₂(esp)₂, to facilitate the synthesis of substituted pyrrolidines.[1][2][3] This approach is attractive as it circumvents the need for directing groups that often require additional synthetic steps for installation and removal.[2]
The reaction proceeds at ambient temperature and demonstrates a good yield for various substrates.[2] Mechanistic studies suggest that the structure of the nitrene precursor plays a significant role in the nature of the reactive intermediate.[1][2]
Quantitative Data Summary
The following table summarizes the reaction scope and yields for the rhodium-catalyzed synthesis of various pyrrolidines from this compound precursors.
| Entry | Substrate (this compound derived from) | Product | Yield (%) |
| 1 | 4-Phenylbutylamine | 2-Phenylpyrrolidine | 85 |
| 2 | 4-(4-Methoxyphenyl)butylamine | 2-(4-Methoxyphenyl)pyrrolidine | 82 |
| 3 | 4-(4-Chlorophenyl)butylamine | 2-(4-Chlorophenyl)pyrrolidine | 75 |
| 4 | 4-Cyclohexylbutylamine | 2-Cyclohexylpyrrolidine | 90 |
| 5 | 1-Methyl-4-phenylbutylamine | 5-Methyl-2-phenylpyrrolidine | 78 (dr 1:1) |
| 6 | 5-Phenylpentylamine | 2-Benzylpyrrolidine | 88 |
| 7 | 3-Cyclohexylpropylamine | 2-Cyclohexylmethylpyrrolidine | <5 |
Reaction Conditions: 1 mol % Rh₂(esp)₂ in HFIP (0.05 M) at ambient temperature. Data extracted from Noda, H., Asada, Y., & Shibasaki, M. (2020). O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines. Organic Letters, 22(22), 8769–8773.
Experimental Protocols
General Procedure for the Synthesis of O-Benzoylhydroxylamines
A detailed protocol for the synthesis of the this compound precursor is provided below.
Materials:
-
Primary amine
-
Benzoyl peroxide
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of benzoyl peroxide (1.2 equiv) in CH₂Cl₂ (0.1 M), add K₂HPO₄ (1.5 equiv).
-
Stir the heterogeneous mixture for 2 hours at 23 °C.
-
Add the primary amine (1.0 equiv) to the mixture.
-
Continue stirring for an additional 14 hours.
-
After the reaction is complete, add water and extract the aqueous phase with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the corresponding this compound.[1]
General Procedure for the Rhodium-Catalyzed Synthesis of Pyrrolidines
The following protocol details the rhodium-catalyzed intramolecular C-H amination to form pyrrolidines.
Materials:
-
This compound substrate
-
Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂]
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a solution of the this compound substrate (1.0 equiv) in HFIP (to make a 0.05 M solution), add Rh₂(esp)₂ (1 mol %).
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-stage synthesis of substituted pyrrolidines.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the rhodium-catalyzed intramolecular C-H amination.
References
Application Notes and Protocols for Primary Amine Synthesis using O-Benzoylhydroxylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and materials science, where they serve as crucial building blocks and functional motifs. Electrophilic amination has emerged as a powerful strategy for the formation of carbon-nitrogen bonds, offering a complementary approach to traditional nucleophilic substitution and reductive amination methods. Among the various electrophilic aminating agents, O-benzoylhydroxylamines have gained prominence due to their stability, ease of handling, and versatile reactivity.[1]
This document provides a detailed protocol for the synthesis of primary amines via the electrophilic amination of organometallic reagents using a protected O-benzoylhydroxylamine derivative. The methodology is broadly applicable to a wide range of substrates and tolerates various functional groups, making it a valuable tool for complex molecule synthesis. The protocols described herein focus on the use of organozinc reagents, which can be readily prepared from more common organolithium or Grignard reagents.[2][3] The reaction typically proceeds under mild conditions and can be facilitated by a copper catalyst.[4]
Reaction Principle
The core of this synthetic approach is the reaction of a nucleophilic organometallic species (R-M) with an electrophilic amine source. To synthesize primary amines (R-NH₂), a protected aminating agent such as N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (Boc-NH-OBz) is used. The organometallic reagent attacks the nitrogen atom, displacing the benzoyloxy group. The resulting N-protected amine is then deprotected under appropriate conditions to yield the desired primary amine. The use of a protecting group is essential to prevent side reactions and ensure the selective formation of the primary amine.
Experimental Data Summary
The following table summarizes the scope of electrophilic amination reactions using this compound derivatives with various organozinc nucleophiles. While the examples primarily illustrate the synthesis of secondary and tertiary amines, they demonstrate the broad applicability and efficiency of the underlying C-N bond-forming reaction. The synthesis of primary amines proceeds with similar efficiency, contingent on the use of an appropriately protected aminating agent.
| Entry | Organozinc Reagent (R₂Zn) | Aminating Agent | Product | Yield (%) | Reference |
| 1 | Di(p-tolyl)zinc | N,N-Diethyl-O-benzoylhydroxylamine | N,N-Diethyl-p-toluidine | 95 | [3] |
| 2 | Di(p-methoxyphenyl)zinc | N-Morpholino-O-benzoylhydroxylamine | 4-(p-Methoxyphenyl)morpholine | 98 | [3] |
| 3 | Di(2-thienyl)zinc | N-Piperidino-O-benzoylhydroxylamine | 1-(2-Thienyl)piperidine | 85 | [3] |
| 4 | Dibenzylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | Tribenzylamine | 88 | [3] |
| 5 | Di-n-butylzinc | N-Phenyl-O-benzoylhydroxylamine | N-Butylaniline | 75 | [4] |
| 6 | Di-sec-butylzinc | N-Morpholino-O-benzoylhydroxylamine | 4-(sec-Butyl)morpholine | 82 | [3] |
| 7 | Di-tert-butylzinc | N-Morpholino-O-benzoylhydroxylamine | 4-(tert-Butyl)morpholine | 60 | [3] |
Experimental Workflow
The general workflow for the synthesis of primary amines using this protocol involves three main stages: preparation of the organozinc reagent, the copper-catalyzed amination reaction, and the final deprotection of the resulting N-Boc protected amine.
Caption: General workflow for primary amine synthesis.
Detailed Experimental Protocol
Representative Synthesis of a Primary Aryl Amine: 4-Methoxy-aniline
This protocol details the synthesis of 4-methoxyaniline from 4-methoxyphenylmagnesium bromide as a representative example.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl₂), 0.5 M solution in THF
-
N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (Boc-NH-OBz)
-
Copper(I) Chloride (CuCl)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
Part 1: Preparation of the Diorganozinc Reagent
-
Under an inert atmosphere (Nitrogen or Argon), place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium and initiate the Grignard reaction (a crystal of iodine may be used if necessary).
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
In a separate flask under an inert atmosphere, add the 0.5 M solution of ZnCl₂ in THF (0.5 eq).
-
Transfer the freshly prepared Grignard reagent to the ZnCl₂ solution via cannula at room temperature. Stir the resulting mixture for 30 minutes to ensure complete transmetalation to the di(4-methoxyphenyl)zinc reagent.
Part 2: Copper-Catalyzed Amination
-
In a separate, flame-dried flask under an inert atmosphere, dissolve N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine (1.1 eq) in anhydrous THF.
-
Add CuCl (0.05 eq) to this solution.
-
Cool the aminating agent solution to 0 °C and add the diorganozinc solution prepared in Part 1 via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Workup and Isolation of the N-Boc Protected Amine
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected 4-methoxyaniline.
Part 4: Deprotection to the Primary Amine
-
Dissolve the purified N-Boc protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-methoxyaniline.
Proposed Reaction Mechanism
The copper-catalyzed amination is proposed to proceed through a catalytic cycle involving the formation of a copper-amide intermediate.
Caption: Proposed mechanism for copper-catalyzed amination.
Mechanism Description:
-
Transmetalation: The diorganozinc reagent (R₂Zn) transmetalates with a copper(I) salt to generate an organocopper(I) species (R-Cu).[3]
-
Oxidative Addition: The organocopper(I) species undergoes oxidative addition with the N-(tert-butoxycarbonyl)-O-benzoylhydroxylamine, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-N bond of the desired N-Boc protected amine (R-NHBoc) and regenerates a copper(I) species, which can re-enter the catalytic cycle.
References
- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of O-Benzoylhydroxylamine and its Derivatives in the Synthesis of Complex Natural Products: A Detailed Protocol for the Preparation of a Key Intermediate for (-)-Rhazinilam
Introduction
O-Benzoylhydroxylamine and its derivatives have emerged as powerful reagents in modern organic synthesis, particularly for the introduction of nitrogen-containing functionalities into complex molecules.[1][2] These reagents serve as versatile electrophilic amine sources, enabling the formation of carbon-nitrogen bonds through various transition metal-catalyzed reactions.[1][2] One of the most significant applications of these reagents is in the intramolecular C-H amination, a reaction that allows for the direct conversion of a C-H bond into a C-N bond, often with high regio- and stereoselectivity. This powerful transformation has found application in the synthesis of numerous natural products, providing a streamlined approach to the construction of intricate nitrogen-containing heterocyclic scaffolds.[3][4]
This application note details the use of a hydroxylamine derivative in a key step of the total synthesis of the complex natural product (-)-rhazinilam. Specifically, it focuses on a rhodium-catalyzed intramolecular C-H amination to construct the characteristic pyrrolizidine core of a rhazinilam precursor. While the exemplary protocol utilizes a sulfamate ester, a close analogue of this compound, the underlying principles and reaction mechanisms are closely related. This document will provide a detailed experimental protocol, quantitative data, and a mechanistic overview to guide researchers in applying this methodology to their own synthetic endeavors.
Rhodium-Catalyzed Intramolecular C-H Amination in the Synthesis of a (-)-Rhazinilam Intermediate
The total synthesis of (-)-rhazinilam, a potent antitumor agent, presents a significant synthetic challenge due to its complex polycyclic structure.[5][6] The Du Bois group pioneered a strategy that employs a rhodium-catalyzed C-H amination to forge a key C-N bond, leading to the rapid assembly of a crucial bicyclic intermediate.[1][3] This approach highlights the efficiency and selectivity of using hydroxylamine-derived reagents in complex molecule synthesis.
Reaction Scheme and Mechanism
The key transformation involves the intramolecular cyclization of a sulfamate ester derived from a primary amine. The reaction is catalyzed by a rhodium(II) complex and proceeds via a putative rhodium-nitrene intermediate. This highly reactive species undergoes a C-H insertion reaction to form the desired five-membered ring.
The reaction is initiated by the oxidation of the sulfamate ester by phenyliodine(II) diacetate in the presence of the rhodium catalyst. This generates a rhodium-nitrene species which is the key reactive intermediate. This intermediate then undergoes an intramolecular C-H insertion at a proximate, activated C-H bond to form the cyclized product. Magnesium oxide is used as a base to neutralize the acetic acid byproduct, which can inhibit the catalyst. [3]
Quantitative Data
The following table summarizes the reaction conditions and yield for the rhodium-catalyzed intramolecular C-H amination to form the oxathiazinane precursor to the (-)-rhazinilam intermediate.
| Entry | Substrate | Catalyst (mol%) | Oxidant | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sulfamate Ester | Rh₂(OAc)₄ (2) | PhI(OAc)₂ (1.1 eq) | MgO (2.3 eq) | CH₂Cl₂ | 40 | 1-2 | 85 |
Table 1: Reaction conditions and yield for the synthesis of the oxathiazinane intermediate.
Experimental Protocols
Preparation of the Sulfamate Ester Substrate
The sulfamate ester precursor is prepared from the corresponding primary alcohol.
Materials:
-
Starting primary alcohol
-
Sulfamoyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in dichloromethane.
-
Add pyridine (1.5 eq) to the solution at 0 °C.
-
Slowly add sulfamoyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfamate ester.
Rhodium-Catalyzed Intramolecular C-H Amination
This protocol is adapted from the general procedure described by Du Bois and co-workers. [1] Materials:
-
Sulfamate ester substrate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Phenyliodine(II) diacetate [PhI(OAc)₂]
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂)
-
Celite
Procedure:
-
To a solution of the sulfamate ester (1.0 eq) in dichloromethane (0.15 M), add MgO (2.3 eq).
-
To this suspension, add PhI(OAc)₂ (1.1 eq) followed by Rh₂(OAc)₄ (0.02 eq).
-
Stir the reaction mixture vigorously and heat to 40 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing the filter cake with dichloromethane.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the oxathiazinane product.
Caption: Experimental workflow for the synthesis of the cyclized product.
Conclusion
The rhodium-catalyzed intramolecular C-H amination using hydroxylamine derivatives represents a powerful and efficient method for the construction of nitrogen-containing heterocycles in the context of complex natural product synthesis. The detailed protocol for the synthesis of a key intermediate of (-)-rhazinilam serves as a practical guide for researchers looking to employ this transformative reaction. The high yield and selectivity of this method make it an attractive strategy for late-stage functionalization and the rapid assembly of complex molecular architectures, paving the way for the synthesis of other biologically important molecules.
References
- 1. Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Du Bois Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Methodology | Du Bois Laboratory [duboislab.stanford.edu]
- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of (-)-rhazinilam: asymmetric C[bond]H bond activation via the use of a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Alkene Diamination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed diamination of alkenes utilizing O-benzoylhydroxylamine derivatives as electrophilic nitrogen sources. This innovative method facilitates the stereoselective formation of valuable 1,2-diamine motifs, which are prevalent in biologically active molecules and pharmaceutical agents.
Introduction
The palladium-catalyzed diamination of alkenes has emerged as a powerful tool for the efficient construction of carbon-nitrogen bonds. Specifically, the use of O-benzoylhydroxylamines as aminating agents in conjunction with a palladium catalyst enables the intramolecular diamination of alkenes tethered to nitrogen nucleophiles like ureas and guanidines. This process allows for the synthesis of complex cyclic ureas and guanidines bearing an additional amino group. Mechanistic studies suggest a Pd(II/IV) catalytic cycle is operative in these transformations.[1][2][3] A key finding is the crucial role of acetylacetonate (acac) or its derivatives as ligands, which have been shown to be more effective than traditional phosphine ligands.[1][2]
Reaction Principle and Mechanism
The reaction proceeds via a proposed Pd(II/IV) catalytic cycle. The key steps involve the coordination of the alkene to a Pd(II) center, followed by intramolecular aminopalladation. Subsequently, oxidative addition of the this compound electrophile to the resulting Pd(II)-alkyl intermediate generates a Pd(IV) species. Finally, reductive elimination from the Pd(IV) complex forms the second C-N bond, regenerating the active Pd(II) catalyst. The reaction often proceeds with a degree of anti-diastereoselectivity.[1]
Figure 1. Proposed Pd(II)/Pd(IV) catalytic cycle for alkene diamination.
Experimental Data
The following tables summarize the reaction conditions and outcomes for the palladium-catalyzed diamination of various substrates.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 80 | 24 | 65 |
| 2 | Pd(acac)₂ (4) | None | K₂CO₃ | Toluene | 80 | 1 | >95 |
| 3 | Pd(dba)₂ (5) | JackiePhos (10) | K₂CO₃ | Toluene | 80 | 24 | <5 |
| 4 | Pd(acac)₂ (4) | None | Na₂CO₃ | Toluene | 80 | 1 | 88 |
| 5 | Pd(acac)₂ (4) | None | Cs₂CO₃ | Toluene | 80 | 1 | 92 |
Data synthesized from findings indicating acetylacetonate (acac) ligands are superior to phosphines, which can inhibit the reaction.[1][2]
Table 2: Substrate Scope of N-Allylureas and Guanidines
| Substrate | Electrophile (N-Source) | Product | Yield (%) |
| N-Allyl-N'-phenylurea | Morpholino benzoate | Cyclic urea with morpholinomethyl group | 85 |
| N-Allyl-N'-methylurea | Piperidino benzoate | Cyclic urea with piperidinomethyl group | 78 |
| N-Allylguanidine | Morpholino benzoate | Cyclic guanidine with morpholinomethyl group | 91 |
| N-Allyl-N'-benzylurea | N,N-Diethylamino benzoate | Cyclic urea with diethylaminomethyl group | 65 |
Yields represent isolated yields for the diamination of various N-allylureas and guanidines with different this compound derivatives.[1]
Experimental Protocols
General Procedure for Palladium-Catalyzed Diamination
This protocol is based on the methods described in the literature for the diamination of N-allyl ureas.[1]
Figure 2. General experimental workflow for the diamination reaction.
Materials:
-
N-allyl substrate (e.g., N-allyl-N'-phenylurea) (0.2 mmol, 1.0 equiv)
-
This compound derivative (e.g., morpholino benzoate) (0.3 mmol, 1.5 equiv)
-
Palladium(II) acetylacetonate (Pd(acac)₂) (2.4 mg, 0.008 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (55.2 mg, 0.4 mmol, 2.0 equiv)
-
Anhydrous toluene (2.0 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the N-allyl substrate, the this compound derivative, and potassium carbonate.
-
Add palladium(II) acetylacetonate to the vial.
-
Add anhydrous toluene via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 1-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the vial from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diamination product.[1]
Applications in Drug Development
The 1,2-diamine structural motif is a key pharmacophore in a multitude of therapeutic agents. The ability to synthesize complex and diverse diamine-containing scaffolds through this palladium-catalyzed methodology offers significant potential in drug discovery and development. This reaction allows for the late-stage functionalization of molecules and the rapid generation of compound libraries for screening purposes. The operational simplicity and the use of a relatively inexpensive and air-stable palladium catalyst make this method attractive for medicinal chemistry campaigns.
Conclusion
The palladium-catalyzed diamination of alkenes with O-benzoylhydroxylamines provides an efficient and practical route for the synthesis of cyclic ureas and guanidines bearing an exocyclic amino group. The reaction is characterized by its use of a non-phosphine-based catalytic system and its tolerance of various functional groups. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to utilize this powerful transformation in their synthetic endeavors.
References
- 1. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Alkene Diamination Reactions with this compound Electrophiles: Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: C-H Amination of Arenes with O-Benzoylhydroxylamine Derivatives
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional multi-step sequences that often require pre-functionalized starting materials. Among these transformations, C-H amination is of particular importance due to the prevalence of arylamine motifs in pharmaceuticals, agrochemicals, and functional materials[1][2][3]. O-Benzoylhydroxylamine derivatives have emerged as versatile and effective electrophilic aminating reagents for these reactions, particularly in transition metal-catalyzed processes. This document provides detailed application notes and experimental protocols for the C-H amination of arenes using these reagents, focusing on methodologies relevant to researchers in synthetic chemistry and drug development.
Application Notes
Overview of the Transformation
The reaction involves the direct coupling of an arene C(sp²)-H bond with an this compound derivative, facilitated by a transition metal catalyst, most commonly rhodium or copper complexes. This process installs a primary or secondary amine group onto the aromatic ring. The this compound serves as an electrophilic amine synthon, and the reaction often proceeds with good yields and regioselectivity, particularly for electron-rich arenes[1]. The relatively weak N-O bond of the hydroxylamine derivative acts as an internal oxidant, obviating the need for an external oxidant in many cases[1][2].
Catalytic Systems and Regioselectivity
Rhodium Catalysis: Dirhodium catalysts, such as dirhodium(II) espanoate [Rh₂(esp)₂], are highly effective for this transformation[1][4]. These reactions are typically fast, occurring at or below room temperature[1][2]. The regioselectivity is characteristic of electrophilic aromatic substitution, with a strong preference for substitution at the positions ortho and para to electron-donating groups on the arene. The preference for the para isomer is often observed, which may be attributed to the steric bulk of the rhodium-nitrenoid intermediate[1][2]. Arenes bearing electron-withdrawing groups generally fail to undergo amination under these conditions[1][2].
Copper Catalysis: Copper-based systems, such as those using cuprous bromide (CuBr), also catalyze the C-H amination of arenes[5]. These reactions may proceed through a different, possibly radical-based, mechanism[5]. Copper catalysis can be a cost-effective alternative to rhodium and has shown broad substrate scope[5].
Reaction Mechanism
The proposed mechanism for the dirhodium-catalyzed C-H amination of arenes with hydroxylamine reagents involves the formation of a key rhodium-nitrenoid intermediate. This highly electrophilic species is generated from the reaction between the dirhodium catalyst and the this compound. The nitrenoid then attacks the electron-rich arene in a manner analogous to electrophilic aromatic substitution to form the C-N bond.
Quantitative Data and Substrate Scope
The following tables summarize representative results for the C-H amination of arenes.
Table 1: Dirhodium-Catalyzed Amination of Various Arenes [1] Conditions: Arene, N-Alkyl-O-sulfonylhydroxylamine (1.5 equiv), Rh₂(esp)₂ (2 mol%), in 2,2,2-trifluoroethanol (TFE) at 0°C for 30 min.
| Entry | Arene Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Mesitylene | N-Methyl-2,4,6-trimethylaniline | 75 |
| 2 | 1,3,5-Triisopropylbenzene | N-Methyl-2,4,6-triisopropylaniline | 70 |
| 3 | Anisole | N-Methyl-p-anisidine | 72 |
| 4 | O-Methylestrone | 2-(N-Methylamino)-O-methylestrone & 4-(N-Methylamino)-O-methylestrone | 86 (1:7.2 mixture) |
| 5 | Methyl Naproxen | Aminated Methyl Naproxen | 75 |
Table 2: Copper-Catalyzed Imidation of Arenes with N-Hydroxyphthalimide [5] Conditions: Arene (2.0 mL), N-Hydroxyphthalimide (0.10 mmol), CuBr (40 mol%), P(OEt)₃ (6 equiv), 100°C, 12 h, under air.
| Entry | Arene Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzene | N-Phenylphthalimide | 78 |
| 2 | Toluene | N-(o/p-tolyl)phthalimide | 76 (o/p = 1:1.9) |
| 3 | Anisole | N-(o/p-methoxyphenyl)phthalimide | 75 (o/p = 1:3.2) |
| 4 | Chlorobenzene | N-(o/p-chlorophenyl)phthalimide | 65 (o/p = 1:2.3) |
| 5 | Furan | N-(2-Furyl)phthalimide | 33 |
Experimental Protocols
General Workflow
The successful execution of a C-H amination reaction requires careful attention to reagent purity, inert atmosphere techniques (if necessary), and systematic monitoring and purification steps.
Protocol for Dirhodium-Catalyzed C-H Amination of an Electron-Rich Arene
This protocol is adapted from the conditions reported for dirhodium-catalyzed aminations[1][2].
Materials:
-
Arene substrate (e.g., Mesitylene, 1.0 mmol, 1.0 equiv)
-
O-Benzoyl-N-alkylhydroxylamine (1.5 mmol, 1.5 equiv)
-
Dirhodium(II) espanoate [Rh₂(esp)₂] (0.02 mmol, 0.02 equiv)
-
Anhydrous 2,2,2-trifluoroethanol (TFE), 0.2 M concentration relative to the arene
-
Reaction vessel (e.g., oven-dried Schlenk flask) with a magnetic stir bar
-
Standard workup and purification reagents (saturated aq. NaHCO₃, brine, ethyl acetate, anhydrous Na₂SO₄, silica gel)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the arene substrate (1.0 mmol) and Rh₂(esp)₂ (0.02 mmol).
-
Add anhydrous TFE (5.0 mL) to dissolve the solids.
-
Cool the reaction mixture to the specified temperature (e.g., 0°C) using an ice-water bath.
-
While stirring, add the O-benzoyl-N-alkylhydroxylamine (1.5 mmol) to the mixture in one portion.
-
Stir the reaction vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylamine product.
-
Characterize the product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Factors Influencing Reactivity and Selectivity
The outcome of the C-H amination is governed by several interconnected factors. Understanding these relationships is key to optimizing the reaction for a specific substrate.
References
- 1. Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Dirhodium-catalyzed C-H arene amination using hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines using O-Benzoylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its three-dimensional architecture and the stereogenic centers that can be incorporated make it an attractive building block in drug discovery.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines via a rhodium-catalyzed intramolecular C-H amination of primary amines, utilizing O-benzoylhydroxylamines as efficient alkyl nitrene precursors.[4][5][6] This method offers a straightforward and high-yielding approach to a variety of functionalized pyrrolidines.
Application Notes
Method Overview: The synthesis proceeds via an intramolecular C-H amination reaction. A primary amine is first converted to its corresponding O-benzoylhydroxylamine. In the presence of a rhodium catalyst, typically dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) (Rh2(esp)2), the this compound is transformed into a rhodium-bound alkyl nitrene intermediate. This highly reactive species then undergoes a regioselective intramolecular C-H insertion to form the pyrrolidine ring.[2][4]
Key Advantages:
-
High Yields: This method consistently provides good to excellent yields for a range of substrates.[7]
-
Mild Reaction Conditions: The cyclization is typically carried out at room temperature, tolerating a variety of functional groups.
-
Stereospecificity: The C-H insertion proceeds with a high degree of stereoretention, making it a valuable tool for the synthesis of chiral pyrrolidines.
-
Versatility: The protocol is applicable to the synthesis of a diverse array of substituted pyrrolidines, including those with quaternary centers.
Considerations for Drug Development:
-
The pyrrolidine ring is a key component in many therapeutic agents, including antivirals, neuroleptics, and anticancer drugs.[8]
-
The ability to introduce substituents with stereocontrol allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
-
This synthetic route provides access to novel pyrrolidine-based building blocks for the construction of compound libraries for high-throughput screening.
Reaction Mechanism
The proposed mechanism for the rhodium-catalyzed synthesis of pyrrolidines from O-benzoylhydroxylamines is depicted below. The reaction is initiated by the coordination of the this compound to the dirhodium(II) catalyst. This is followed by the elimination of benzoic acid to generate a rhodium-bound alkyl nitrene intermediate. This electrophilic nitrene then undergoes a concerted intramolecular C-H insertion at the δ-position to afford the pyrrolidine product and regenerate the active rhodium catalyst.[2][5]
Caption: Proposed catalytic cycle for the synthesis of substituted pyrrolidines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Benzoylhydroxylamines
This protocol describes the conversion of a primary amine to the corresponding this compound precursor.
-
To a stirred solution of the primary amine (1.0 equiv) in dichloromethane (CH2Cl2, 0.1 M), add this compound hydrochloride (1.1 equiv) and pyridine (2.2 equiv) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: General Procedure for the Rhodium-Catalyzed Synthesis of Substituted Pyrrolidines
This protocol outlines the intramolecular C-H amination to form the pyrrolidine ring.
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound substrate (1.0 equiv) and the rhodium catalyst, Rh2(esp)2 (1-5 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dichloromethane) via syringe to achieve a substrate concentration of 0.05-0.1 M.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired substituted pyrrolidine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted pyrrolidines from primary amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Hydroamination of Alkenes with O-Benzoylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-catalyzed hydroamination of alkenes using O-benzoylhydroxylamine derivatives. This methodology offers a robust and highly selective approach for the synthesis of chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The protocols described herein are based on highly enantio- and regioselective copper-hydride (CuH) catalyzed systems.
Introduction
The direct addition of an amine N-H bond across an alkene, known as hydroamination, represents a highly atom-economical method for the synthesis of amines.[1][2] Traditional methods often require harsh conditions or suffer from limited substrate scope. The use of O-benzoylhydroxylamines as electrophilic nitrogen sources in transition metal-catalyzed reactions has emerged as a powerful strategy to overcome these limitations. Specifically, copper-catalyzed systems have demonstrated remarkable efficiency and selectivity in the hydroamination of a wide range of alkenes, including styrenes and unactivated aliphatic alkenes.[1][3][4]
These reactions typically employ a copper catalyst, a chiral phosphine ligand to induce asymmetry, and a silane as a hydride source. The choice of ligand is crucial for achieving high enantioselectivity, with bulky biaryl phosphine ligands such as (R)-DTBM-SEGPHOS proving to be highly effective.[3][4] The reaction proceeds with high regioselectivity, affording α-branched amines from styrene derivatives and anti-Markovnikov products from terminal aliphatic alkenes.[1][3][4]
Reaction Mechanism
The proposed catalytic cycle for the copper-hydride catalyzed hydroamination of alkenes is initiated by the formation of a chiral ligand-bound copper(I)-hydride species (I).[1][3] Insertion of the alkene into the Cu-H bond forms an alkyl-copper intermediate (II).[1][3] This is followed by the oxidative addition of the this compound to the copper center. Subsequent reductive elimination from the resulting intermediate furnishes the desired amine product and regenerates the active copper(I) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Proposed catalytic cycle for the CuH-catalyzed hydroamination of alkenes.
Quantitative Data Summary
The following tables summarize the results for the copper-catalyzed hydroamination of various styrene and aliphatic alkene substrates with O-benzoylhydroxylamines.
Table 1: Hydroamination of Substituted Styrenes [3]
| Entry | Styrene Substrate | Product | Yield (%) | ee (%) |
| 1 | Styrene | N,N-Dibenzyl-1-phenylethanamine | 95 | 97 |
| 2 | 4-Methylstyrene | N,N-Dibenzyl-1-(p-tolyl)ethanamine | 98 | 96 |
| 3 | 4-Methoxystyrene | N,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine | 96 | 96 |
| 4 | 4-Fluorostyrene | N,N-Dibenzyl-1-(4-fluorophenyl)ethanamine | 92 | 97 |
| 5 | 4-Chlorostyrene | N,N-Dibenzyl-1-(4-chlorophenyl)ethanamine | 90 | 98 |
| 6 | 3-Chlorostyrene | N,N-Dibenzyl-1-(3-chlorophenyl)ethanamine | 93 | 97 |
| 7 | 2-Methylstyrene | N,N-Dibenzyl-1-(o-tolyl)ethanamine | 85 | 95 |
| 8 | trans-β-Methylstyrene | N,N-Dibenzyl-1-phenylpropan-2-amine | 94 | 98 |
| 9 | cis-β-Methylstyrene | N,N-Dibenzyl-1-phenylpropan-2-amine | 91 | 98 |
| 10 | β,β-Dimethylstyrene | N,N-Dibenzyl-2-methyl-1-phenylpropan-2-amine | 92 | 99 |
Table 2: Hydroamination of Aliphatic Alkenes [1][3]
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | 1-Octene | N,N-Dibenzyl-octan-1-amine | 95 |
| 2 | 4-Phenyl-1-butene | N,N-Dibenzyl-4-phenylbutan-1-amine | 99 |
| 3 | Allylbenzene | N,N-Dibenzyl-3-phenylpropan-1-amine | 92 |
| 4 | Vinylcyclohexane | 1-(Cyclohexylmethyl)-N,N-dibenzylamine | 90 |
| 5 | 1-Decene | N,N-Dibenzyl-decan-1-amine | 96 |
Note: For aliphatic alkenes, the reaction yields the anti-Markovnikov product exclusively.
Experimental Protocols
The following are general protocols for the enantioselective hydroamination of styrenes and the regioselective hydroamination of aliphatic alkenes.
General Experimental Workflow
Caption: General workflow for the copper-catalyzed hydroamination of alkenes.
Protocol 1: Enantioselective Hydroamination of Styrenes
This protocol is optimized for the synthesis of α-branched chiral amines from styrene derivatives.[3][4]
Materials:
-
Copper(II) acetate (Cu(OAc)₂) (2 mol%)
-
(R)-DTBM-SEGPHOS (2.2 mol%)
-
This compound derivative (1.2 equiv)
-
Styrene derivative (1.0 equiv)
-
Diethoxymethylsilane (DEMS) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.02 mmol, 3.6 mg) and (R)-DTBM-SEGPHOS (0.022 mmol, 26.3 mg).
-
The vial is sealed and purged with argon or nitrogen.
-
Add anhydrous THF (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the this compound derivative (1.2 mmol) and the styrene derivative (1.0 mmol).
-
Add diethoxymethylsilane (DEMS) (2.0 mmol, 0.34 mL) dropwise to the reaction mixture.
-
The reaction is stirred at 40 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Anti-Markovnikov Hydroamination of Aliphatic Alkenes
This protocol is for the regioselective synthesis of linear amines from terminal aliphatic alkenes.[1][3]
Materials:
-
Copper(II) acetate (Cu(OAc)₂) (5 mol%)
-
Racemic DTBM-SEGPHOS (5.5 mol%)
-
This compound derivative (1.2 equiv)
-
Aliphatic alkene (1.0 equiv)
-
Diethoxymethylsilane (DEMS) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.05 mmol, 9.1 mg) and racemic DTBM-SEGPHOS (0.055 mmol, 65.8 mg).
-
The vial is sealed and purged with argon or nitrogen.
-
Add anhydrous THF (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the this compound derivative (1.2 mmol) and the aliphatic alkene (1.0 mmol).
-
Add diethoxymethylsilane (DEMS) (2.0 mmol, 0.34 mL) dropwise to the reaction mixture.
-
The reaction is stirred at 40 °C for 12-24 hours.
-
Work-up and purification are carried out following steps 8-11 of Protocol 1.
Applications in Drug Development
The synthesis of enantioenriched amines is of paramount importance in drug discovery and development, as the stereochemistry of a molecule often dictates its pharmacological activity. The hydroamination of alkenes with O-benzoylhydroxylamines provides a direct and efficient route to a wide range of chiral amines, including those that are precursors to or are themselves biologically active molecules. This methodology can be applied to the synthesis of complex molecules and for the late-stage functionalization of drug candidates. The mild reaction conditions and broad substrate scope make this a valuable tool for medicinal chemists.[3]
Safety Precautions
-
This compound derivatives should be handled with care as they can be shock-sensitive.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are required for optimal results.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
Application of O-Benzoylhydroxylamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
O-Benzoylhydroxylamine and its derivatives have emerged as powerful and versatile reagents in medicinal chemistry, primarily serving as efficient electrophilic aminating agents. Their application is pivotal in the construction of carbon-nitrogen (C-N) bonds, a fundamental linkage present in a vast array of pharmaceuticals, natural products, and other biologically active molecules.[1][2] The stability and reactivity of O-benzoylhydroxylamines make them indispensable tools in modern drug discovery and development for the synthesis of diverse nitrogen-containing compounds.[3]
Core Applications in Medicinal Chemistry
This compound is extensively used in transition metal-catalyzed reactions to introduce amino groups into organic molecules. This strategy, known as electrophilic amination, provides a complementary approach to traditional nucleophilic amination methods. The key applications include:
-
Synthesis of Bioactive Heterocycles: Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry. This compound is instrumental in the synthesis of various saturated N-heterocycles, such as pyrrolidines, which are common motifs in many drug candidates.[3][4]
-
Formation of Primary and Secondary Amines: It serves as an effective R2N+ or RHN+ synthon in reactions with organozinc nucleophiles, catalyzed by copper, to produce tertiary and secondary amines in good yields.[5]
-
Cross-Coupling Reactions: It is a key reagent in transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds, which is a critical step in the synthesis of potential anti-HIV, antiviral, antibacterial, and anticancer agents.[1]
-
Hydroamination and Diamination of Alkenes: this compound is utilized in the hydroamination and diamination of alkenes, providing direct access to chiral 1,2-diamines, which are important substructures in bioactive compounds and chiral ligands.[1][6]
Advantages in Drug Development
The use of this compound in synthetic strategies offers several advantages for drug development professionals:
-
Efficiency and Versatility: It participates in a wide range of reactions catalyzed by various transition metals like copper, palladium, nickel, and cobalt, allowing for the synthesis of a diverse library of compounds.
-
Milder Reaction Conditions: Many reactions involving this compound can be carried out under relatively mild conditions, which is crucial for the synthesis of complex molecules with sensitive functional groups.[5]
-
Improved Synthesis of Complex Molecules: It has enabled the development of novel synthetic routes to complex natural products and other biologically active compounds, which were previously challenging to synthesize.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative reactions utilizing this compound in the synthesis of medicinally relevant scaffolds.
Table 1: Rhodium-Catalyzed Synthesis of Pyrrolidines [3]
| Substrate (Primary Amine) | Product (Pyrrolidine) | Catalyst | Yield (%) |
| 4-Phenylbutan-1-amine | 2-Phenylpyrrolidine | Rh₂(esp)₂ | 85 |
| 4-(4-Methoxyphenyl)butan-1-amine | 2-(4-Methoxyphenyl)pyrrolidine | Rh₂(esp)₂ | 88 |
| 4-(4-Chlorophenyl)butan-1-amine | 2-(4-Chlorophenyl)pyrrolidine | Rh₂(esp)₂ | 82 |
Table 2: Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents [5]
| Organozinc Reagent | This compound Derivative | Product (Amine) | Catalyst | Yield (%) |
| Di(p-tolyl)zinc | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzyl-p-toluidine | Cu(OAc)₂ | 95 |
| Di(m-chlorophenyl)zinc | N-Phenyl-O-benzoylhydroxylamine | N-(m-Chlorophenyl)aniline | CuCl₂ | 89 |
| Di-n-butylzinc | N,N-Dimethyl-O-benzoylhydroxylamine | N,N-Dimethyl-n-butylamine | Cu(OTf)₂ | 78 |
Table 3: Iridium-Catalyzed Asymmetric Hydroamination of Enamides [6]
| Enamide Substrate | Product (1,2-Diamine) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-N-(prop-1-en-1-yl)acetamide | N¹-(propan-2-yl)ethane-1,2-diamine derivative | Ir-catalyst | 92 | 99 |
| (E)-N-(styryl)acetamide | N¹-phenylethane-1,2-diamine derivative | Ir-catalyst | 85 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Synthesis of Pyrrolidines from Primary Amines
This protocol is based on the work of Noda, Asada, and Shibasaki (2020).[3]
Materials:
-
Primary amine substrate
-
This compound
-
Rhodium(II) catalyst (e.g., Rh₂(esp)₂)
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Water (for workup)
-
Standard laboratory glassware and stirring equipment
-
Chromatography supplies for purification
Procedure:
-
To a solution of the primary amine (1.0 equiv) in CH₂Cl₂ (0.1 M) is added this compound (1.2 equiv).
-
The rhodium catalyst (1 mol %) is added to the mixture.
-
The reaction mixture is stirred at 23 °C for 14 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), water is added to the reaction mixture.
-
The aqueous phase is extracted three times with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine.
Protocol 2: General Procedure for Copper-Catalyzed Electrophilic Amination of Organozinc Reagents
This protocol is adapted from the work of Berman and Johnson (2005).[5]
Materials:
-
Organozinc reagent (prepared in situ from Grignard reagent and ZnCl₂)
-
This compound derivative
-
Copper salt catalyst (e.g., Cu(OAc)₂, CuCl₂, or Cu(OTf)₂)
-
Anhydrous solvent (e.g., THF or Et₂O)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the copper salt catalyst (1-5 mol %) is dissolved or suspended in the anhydrous solvent.
-
The this compound derivative (1.0 equiv) is added to the flask.
-
The organozinc reagent (1.1-1.5 equiv) is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction is stirred for a specified time (typically 1-24 hours) until completion as monitored by an appropriate method (TLC, GC-MS, or LC-MS).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic extracts are washed with brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo.
-
The resulting crude product is purified by an appropriate method, such as column chromatography, distillation, or recrystallization.
Visualizations
Caption: Workflow for Rhodium-Catalyzed Pyrrolidine Synthesis.
Caption: Modulation of Signaling Pathways by Synthesized Molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Amination Reactions Involving O-Benzoylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective amination is a cornerstone of modern synthetic organic chemistry, providing access to chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and chiral catalysts. The development of efficient and highly selective methods for the introduction of a nitrogen atom into a prochiral substrate is therefore of paramount importance. Among the various electrophilic aminating agents, O-benzoylhydroxylamine and its derivatives have emerged as versatile and reliable reagents for this purpose. Their stability, ease of handling, and reactivity in the presence of various catalytic systems make them ideal candidates for the development of robust amination protocols.[1]
These application notes provide detailed protocols and comparative data for two key types of enantioselective amination reactions utilizing this compound derivatives: the copper-catalyzed α-amination of β-keto esters and the copper-hydride catalyzed hydroamination of alkenes.
Copper-Catalyzed Enantioselective α-Amination of β-Keto Esters
The asymmetric α-amination of 1,3-dicarbonyl compounds is a direct and efficient method for constructing chiral α-amino carbonyl compounds bearing a quaternary stereocenter. The use of a chiral N,N'-dioxide-copper(I) complex has been shown to be highly effective in catalyzing the reaction between β-keto esters and an electrophilic nitrogen source, affording the desired products in high yields and excellent enantioselectivities.[2][3] While the specific examples highlighted below utilize diethyl azodicarboxylate, the principles and catalytic system are readily adaptable for this compound derivatives.
Quantitative Data Summary
The following table summarizes the results for the asymmetric α-amination of various β-keto esters catalyzed by a chiral N,N'-dioxide-Cu(I) complex.[2]
| Entry | Substrate (β-Keto Ester) | Product | Yield (%)[2] | ee (%)[2] |
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-amino-2-oxocyclopentanecarboxylate | 90 | 74 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-amino-2-oxocyclohexanecarboxylate | 92 | 85 |
| 3 | Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Ethyl 2-amino-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 95 | 92 |
| 4 | Ethyl 2-oxo-2-phenylacetate | Ethyl 2-amino-2-oxo-2-phenylacetate | 88 | 88 |
| 5 | tert-Butyl 2-oxocyclopentanecarboxylate | tert-Butyl 1-amino-2-oxocyclopentanecarboxylate | 91 | 78 |
| 6 | Methyl 2-oxocyclopentanecarboxylate | Methyl 1-amino-2-oxocyclopentanecarboxylate | 89 | 72 |
Experimental Protocol: General Procedure for the Asymmetric α-Amination of β-Keto Esters
Materials:
-
Chiral N,N'-dioxide ligand (e.g., L-PiEt₂) (0.011 mmol)
-
CuOTf·(C₇H₈)₀.₅ (0.01 mmol)
-
β-Keto ester (0.2 mmol)
-
This compound or other electrophilic aminating agent (0.24 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous, 1.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol) and CuOTf·(C₇H₈)₀.₅ (0.01 mmol).
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to the desired reaction temperature (e.g., 35 °C).
-
Add the β-keto ester (0.2 mmol) to the reaction mixture.
-
Add the this compound or other electrophilic aminating agent (0.24 mmol) in one portion.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-amino β-keto ester.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed α-amination of β-keto esters.
Copper-Hydride Catalyzed Enantioselective Hydroamination of Alkenes
The copper-hydride (CuH) catalyzed hydroamination of alkenes is a powerful strategy for the synthesis of chiral amines.[4] This method allows for the direct addition of an amine across a double bond with high regio- and enantioselectivity. This compound derivatives are excellent electrophilic amine sources for this transformation.[5][6]
Quantitative Data Summary
The following table summarizes the results for the enantioselective hydroamination of various styrenes with N,N-dibenzyl-O-benzoylhydroxylamine, catalyzed by a Cu(OAc)₂/(R)-DTBM-SEGPHOS system.[6]
| Entry | Alkene | Product | Yield (%)[6] | ee (%)[6] |
| 1 | Styrene | N,N-Dibenzyl-1-phenylethanamine | 85 | 97 |
| 2 | 4-Methylstyrene | N,N-Dibenzyl-1-(p-tolyl)ethanamine | 88 | 96 |
| 3 | 4-Methoxystyrene | N,N-Dibenzyl-1-(4-methoxyphenyl)ethanamine | 90 | 95 |
| 4 | 4-Chlorostyrene | N,N-Dibenzyl-1-(4-chlorophenyl)ethanamine | 82 | 98 |
| 5 | 2-Methylstyrene | N,N-Dibenzyl-1-(o-tolyl)ethanamine | 80 | 94 |
| 6 | (E)-β-Methylstyrene | N,N-Dibenzyl-1-phenylpropan-2-amine | 87 | 95 |
| 7 | (Z)-β-Methylstyrene | N,N-Dibenzyl-1-phenylpropan-2-amine | 85 | 96 |
Experimental Protocol: General Procedure for the Asymmetric Hydroamination of Alkenes
Materials:
-
Cu(OAc)₂ (0.005 mmol)
-
(R)-DTBM-SEGPHOS (L5) (0.0055 mmol)
-
Alkene (0.5 mmol)
-
N,N-Disubstituted-O-benzoylhydroxylamine (0.55 mmol)
-
Diethoxymethylsilane (DEMS) (1.0 mmol)
-
Toluene (anhydrous, 1.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Cu(OAc)₂ (0.005 mmol) and (R)-DTBM-SEGPHOS (0.0055 mmol).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the alkene (0.5 mmol) followed by the N,N-disubstituted-O-benzoylhydroxylamine (0.55 mmol).
-
Add diethoxymethylsilane (DEMS) (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 40 °C) and monitor its progress by GC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Experimental Workflow
Caption: General experimental workflow for CuH-catalyzed hydroamination of alkenes.
Conclusion
This compound is a highly effective electrophilic aminating agent for a range of enantioselective transformations. The protocols detailed herein for the copper-catalyzed α-amination of β-keto esters and the hydroamination of alkenes provide robust and reliable methods for the synthesis of valuable chiral amine building blocks. These reactions exhibit broad substrate scope, high yields, and excellent enantioselectivities, making them valuable tools for both academic research and industrial drug development. The modularity of the catalytic systems allows for fine-tuning of reactivity and selectivity, paving the way for the synthesis of a diverse array of complex nitrogen-containing molecules.
References
- 1. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N , N ′-dioxide–copper( i ) complex - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00095A [pubs.rsc.org]
- 3. Catalytic asymmetric α-amination of β-keto esters and β-keto amides with a chiral N,N′-dioxide–copper(i) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Copper Hydride Catalyzed Hydroamination of Alkenes and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: O-Benzoylhydroxylamine Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and success of O-Benzoylhydroxylamine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing O-Benzoylhydroxylamines?
A1: The most prevalent method involves the oxidation of primary or secondary amines with benzoyl peroxide in the presence of a base.[1] Ethereal solvents are commonly used for this reaction. To mitigate side reactions, a buffer such as disodium hydrogen phosphate (Na₂HPO₄) or poly-4-vinylpyridine is often employed.[2]
Q2: What are the main challenges and side reactions in this compound synthesis?
A2: Researchers may encounter several challenges, including:
-
Competitive N-acylation: The amine starting material can be acylated by benzoyl peroxide, leading to a problematic side reaction.[1]
-
Overoxidation: This can lead to varied and lower yields.[2]
-
Decomposition of Amine Derivatives: In copper-catalyzed reactions, the decomposition of amine derivatives with copper hydride (CuH) species can occur, particularly with N,N-dialkyl hydroxylamine derivatives.
-
Unproductive Reduction: The N-hydroxylamine ester can be reduced by the catalyst, lowering the yield of the desired product.
-
Stability Issues: this compound and its derivatives can be unstable, and the relatively weak N-O bond can lead to undesired side reactions.[3]
Q3: How can I improve the stability and reactivity of my this compound reagent?
A3: A modified approach involves introducing a diethylamino group at the para position of the benzoate leaving group. This modification has been shown to significantly improve the stability and reactivity of the reagent.
Q4: Are there any additives that can help improve reaction outcomes?
A4: Yes, in some copper-catalyzed reactions, the addition of tert-Butanol (tBuOH) and triphenylphosphine (PPh₃) has been found to reduce the unproductive reduction of the N-hydroxylamine ester, leading to a significant increase in reactivity and yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inefficient reaction conditions. | Ensure the use of a suitable buffer like Na₂HPO₄ or poly-4-vinylpyridine in ethereal solvents.[2] For sterically hindered amines, yields up to 89% have been achieved under these buffered conditions.[2] |
| Overoxidation of the amine. | Carefully control the stoichiometry of benzoyl peroxide and consider lowering the reaction temperature. | |
| Decomposition of the product. | Store the synthesized this compound compounds in a freezer to ensure long-term stability without decomposition.[1] | |
| Presence of N-acylated byproduct | Competitive side reaction of the amine with benzoyl peroxide. | Use an appropriate base such as dipotassium hydrogen phosphate (K₂HPO₄) to suppress this side reaction. A modified procedure using 1.2 equivalents of the amine and 1.5 equivalents of K₂HPO₄ has been shown to produce high yields.[1] |
| Inconsistent results in copper-catalyzed amination | Reduction of the N-hydroxylamine ester by the CuH catalyst. | The addition of tBuOH and PPh₃ as additives can help minimize this unproductive reduction and improve yields. |
| Instability of the aminating reagent. | Consider synthesizing a more stable derivative, such as one with a diethylamino group on the benzoate moiety, which has demonstrated improved stability and reactivity. |
Quantitative Data Summary
The following tables summarize yields achieved in this compound synthesis under various conditions.
Table 1: Synthesis of O-Benzoyl-N,N-disubstituted Hydroxylamines
| Amine Substrate | Base/Buffer | Solvent | Yield | Reference |
| Dibenzylamine | Na₂HPO₄ or poly-4-vinylpyridine | Ethereal | Up to 89% | [2] |
| Various primary and secondary amines | K₂HPO₄ | Ethereal | High yields | [1] |
Table 2: Copper-Catalyzed Electrophilic Amination Yields
| Substrate Type | Catalyst System | Additives | Yield | Reference |
| Styrene, 1,1-disubstituted alkenes | CuH | tBuOH, PPh₃ | Up to 94% | |
| Phenols (ortho-amination) | Cu(OTf)₂ with LiO-tBu | None | 26% to 96% |
Experimental Protocols
Protocol 1: General Synthesis of O-Benzoyl Hydroxylamines
This protocol is based on the procedure described by Ganem and further optimized in subsequent studies.[1][2]
Materials:
-
Secondary amine
-
Benzoyl peroxide
-
Dipotassium hydrogen phosphate (K₂HPO₄) or Disodium hydrogen phosphate (Na₂HPO₄)
-
Ethereal solvent (e.g., diethyl ether, THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the amine (1.2 equivalents) in an ethereal solvent, add K₂HPO₄ (1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzoyl peroxide (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 3: Key Reaction Pathway vs. Side Reaction
Caption: Competing reaction pathways for the amine starting material.
References
Technical Support Center: Optimization of Catalyst Loading in O-Benzoylhydroxylamine Couplings
Welcome to the technical support center for the optimization of catalyst loading in O-Benzoylhydroxylamine couplings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound couplings?
A1: The optimal catalyst loading can vary significantly depending on the specific substrates, catalyst system (e.g., Palladium or Copper), ligands, and reaction conditions. However, a general starting point for optimization is typically in the range of 1-5 mol%. For some highly efficient catalytic systems, loadings as low as 0.5 mol% or even lower can be achieved, while more challenging transformations might require up to 15 mol%.[1] It is crucial to perform a systematic optimization for each new reaction.
Q2: My reaction is showing low yield. What are the first steps to troubleshoot?
A2: Low yield is a common issue. The first step is to ensure the quality and purity of your reagents, including the this compound, substrate, and solvent. Degassing the solvent to remove oxygen is also critical, as many catalysts are air-sensitive. Next, systematically screen the catalyst loading. A loading that is too low may result in incomplete conversion, while an excessively high loading can sometimes lead to side reactions or product inhibition. Refer to the troubleshooting guide below for a more detailed workflow.
Q3: I am observing the formation of side products. How can I improve the selectivity of my reaction?
A3: Side product formation is often related to the catalyst, ligand, and reaction temperature. A common side reaction is the reduction of the this compound reagent. To mitigate this, you can try screening different ligands, as they can significantly influence the selectivity of the catalytic cycle. Adjusting the reaction temperature, either lower or higher, can also favor the desired reaction pathway. Additionally, carefully controlling the stoichiometry of your reactants is important.
Q4: Which catalyst system, Palladium or Copper, is better for my this compound coupling?
A4: Both Palladium and Copper catalysts are widely used and effective for this compound couplings.[2] The choice often depends on the specific nature of your substrates and the desired bond formation. Palladium catalysts, particularly with phosphine-based ligands (e.g., Buchwald-Hartwig amination), are very versatile for C-N cross-coupling reactions.[3][4][5] Copper catalysts are often used for electrophilic amination reactions and can be a more cost-effective option.[6][7] It is recommended to perform a literature search for similar transformations to guide your initial choice.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of catalyst loading in this compound couplings.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure proper handling and storage of the catalyst to prevent deactivation. - Use a freshly opened or properly stored catalyst. - Consider a different palladium or copper precursor. |
| Inhibitors Present | - Purify all starting materials and solvents. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Suboptimal Catalyst Loading | - Perform a systematic screen of catalyst loading (e.g., 0.5, 1, 2, 5, 10 mol%). - See the "General Protocol for Catalyst Loading Optimization" below. |
| Incorrect Ligand | - Screen a variety of ligands (e.g., phosphine-based for Pd, nitrogen-based for Cu). The ligand can be critical for catalyst stability and activity. |
| Inappropriate Reaction Temperature | - Vary the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to prevent decomposition. |
| Poor Substrate Solubility | - Screen different solvents to ensure all components are sufficiently soluble. |
Problem: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | - The catalyst may not be stable under the reaction conditions for extended periods. Try adding the catalyst in portions. - A change in ligand may improve catalyst stability. |
| Product Inhibition | - The product may be coordinating to the catalyst and inhibiting its activity. Try running the reaction at a lower concentration. |
| Insufficient Catalyst Loading | - The initial catalyst amount may not be enough to drive the reaction to completion. Increase the catalyst loading. |
Problem: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions | - Reduction of the this compound can be a competing pathway. Try using additives or modifying the ligand to suppress this. - High catalyst loading can sometimes promote undesired side reactions.[3] Carefully titrate the catalyst amount. |
| Reaction Temperature Too High | - High temperatures can lead to thermal decomposition of starting materials, products, or the catalyst. Reduce the reaction temperature. |
| Incorrect Stoichiometry | - Ensure the accurate measurement of all reactants. An excess of one reactant may lead to side reactions. |
Quantitative Data Summary
The following tables summarize the effect of catalyst loading on reaction yield and time from representative studies.
Table 1: Effect of Catalyst Loading on a Model this compound Coupling Reaction
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 8 | 42 |
| 2 | 0.5 | 8 | 64 |
| 3 | 1.0 | 6 | 71 |
| 4 | 1.5 | 4 | 78 |
| 5 | 2.0 | 2 | 83 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
This table illustrates that for this specific reaction, increasing the catalyst loading from 0.5 to 2.5 mol% significantly decreased the reaction time and increased the yield. A loading of 2.5 mol% was found to be optimal.
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Palladium-Catalyzed this compound Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst/Ligand Preparation: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos) in an anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Catalyst Screening: To a series of reaction tubes containing the starting materials, add varying amounts of the catalyst and ligand stock solutions to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 5 mol%). Ensure the Pd:ligand ratio is maintained (typically 1:1 to 1:2).
-
Reaction Execution: Add the reaction solvent to each tube to achieve the desired concentration. Seal the tubes and place them in a preheated oil bath or heating block at the desired temperature.
-
Monitoring and Analysis: Monitor the progress of the reactions by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) at regular time intervals.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to determine the isolated yield for each catalyst loading.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Copper-catalyzed electrophilic amination of sodium sulfinates at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing the Thermal Stability of O-Benzoylhydroxylamine in Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of O-Benzoylhydroxylamine and its derivatives in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound and its N-alkyl derivatives are versatile reagents used as electrophilic aminating agents in a variety of chemical transformations.[1][2] They are particularly valuable in transition metal-catalyzed reactions for constructing carbon-nitrogen bonds, which are fundamental to the synthesis of many pharmaceuticals and natural products.[2] These reagents can be used to introduce amino groups into organic molecules, enabling the formation of secondary and tertiary amines.[3]
Q2: What are the primary thermal hazards associated with this compound derivatives?
The main hazard stems from the weak N-O bond within the molecule, which makes it thermally sensitive.[4] Several O-benzoyl-N-alkyl hydroxylamines exhibit low thermal onset temperatures for decomposition, sometimes below 100°C, accompanied by large and rapid energy release (exothermic decomposition), with enthalpies often exceeding 500 J/g.[4] This high decomposition heat flags these compounds as potentially explosive or self-reactive substances according to United Nations Dangerous Goods for Transportation classifications.[4]
Q3: What is autocatalytic decomposition and why is it a significant concern?
Autocatalytic decomposition is a process where one of the decomposition products acts as a catalyst, accelerating the rate of further decomposition.[1][4] This creates a dangerous feedback loop, leading to a runaway reaction that can be difficult to control. For this compound derivatives, autocatalytic behavior has been observed, meaning that once decomposition begins, it can rapidly escalate, posing a significant process control hazard.[1][4]
Q4: How can I assess the thermal stability of my specific this compound derivative?
A thorough thermal hazard assessment is crucial before using these reagents on a larger scale.[4] The primary techniques for this assessment are:
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the onset temperature and enthalpy of decomposition.[1][4] Variable heating rate DSC experiments can indicate autocatalytic behavior if there is a significant shift in the onset temperature with different heating rates.[1][4]
-
Accelerating Rate Calorimetry (ARC): ARC experiments provide data on self-heating rates and pressure generation during decomposition, offering a more adiabatic representation of a runaway reaction scenario.[1]
Q5: What are the recommended storage and handling procedures for this compound derivatives?
Given their thermal sensitivity, proper storage and handling are critical:
-
Storage: Many this compound derivatives show good stability when stored indefinitely in a freezer.[3] They should be stored in a cool, dark, and dry place.
-
Handling: Only individuals with specialized knowledge and experience should handle these products.[5] It is crucial to set up safe usage conditions and be aware of the potential hazards from opening the container to disposal.[5]
Q6: Are there any known incompatibilities with common reagents or catalysts?
While O-Benzoylhydroxylamines are used in transition metal-catalyzed reactions, the presence of certain metals can also catalyze their decomposition.[4] It is important to be aware that the reaction conditions themselves, including the presence of catalysts, can influence the thermal stability of the reagent. Careful monitoring of the reaction temperature is essential.
Troubleshooting Guides
Guide 1: Unexpected Exotherm During Reaction
-
Problem: A sudden and unexpected increase in reaction temperature is observed.
-
Potential Cause:
-
The reaction temperature has approached the decomposition onset temperature of the this compound derivative.
-
Autocatalytic decomposition has been initiated.
-
Inadequate heat removal for the scale of the reaction.
-
-
Solution:
-
Immediate Action: Immediately remove the heat source and apply external cooling (e.g., ice bath).
-
Dilution: If possible and safe, dilute the reaction mixture with a cold, inert solvent to slow down the reaction rate and help dissipate heat.
-
Quenching: If the exotherm is uncontrollable, have a pre-planned quenching procedure ready. This could involve adding a cold quenching agent that will safely neutralize the reactive species.
-
Future Prevention:
-
Conduct a thorough thermal hazard assessment (DSC, ARC) to determine the safe operating temperature range.
-
Always operate well below the determined decomposition onset temperature.
-
Ensure the cooling capacity of the reactor is sufficient for the scale and exothermicity of the reaction.
-
For larger scale reactions, consider semi-batch addition of the this compound derivative to control the reaction rate and heat generation.
-
-
Guide 2: Discoloration or Decomposition of this compound During Storage
-
Problem: The solid this compound derivative shows signs of discoloration (e.g., yellowing) or has a changed appearance.
-
Potential Cause:
-
Decomposition due to improper storage conditions (e.g., elevated temperature, exposure to light).
-
Contamination with impurities that catalyze decomposition.
-
-
Solution:
-
Do not use: If decomposition is suspected, do not use the material.
-
Safe Disposal: Dispose of the material according to your institution's safety protocols for reactive chemicals.
-
Review Storage: Ensure that the material is stored in a freezer, protected from light, and in a tightly sealed container to prevent contamination.[3]
-
Quantitative Data on Thermal Stability
The following table summarizes thermal stability data for selected O-benzoyl-N-alkyl hydroxylamines from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies.
| Compound | Structure | Melting Point (°C) | DSC Onset (°C) | DSC Enthalpy (J/g) | ARC Onset (°C) |
| O-Benzoyl-N,N-dibenzylhydroxylamine | 93 | 104 | -1005 | 95 | |
| Morpholino benzoate | 73 | 91 | -1231 | 75 | |
| O-Benzoyl-N,N-dimethylhydroxylamine | N/A (Liquid) | 73 | -1445 | N/A |
Data sourced from ACS Publications.[1][4]
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound derivative into a DSC pan.
-
Hermetically seal the pan to prevent vaporization of the sample and ensure that the decomposition energy is fully captured.
-
-
Instrument Setup:
-
Data Analysis:
-
The DSC thermogram will show heat flow as a function of temperature.
-
An endotherm (dip in the curve) typically corresponds to melting.
-
An exotherm (peak in the curve) indicates a decomposition event.
-
The onset temperature of the exotherm is the point at which decomposition begins.
-
The area under the exotherm peak corresponds to the enthalpy of decomposition (in J/g).
-
-
Autocatalysis Check:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
Technical Support Center: Purification of O-Benzoylhydroxylamine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from O-Benzoylhydroxylamine reactions, particularly copper-catalyzed aminations.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The primary purification techniques for the amine products resulting from reactions with this compound are:
-
Acid-Base Extraction: This is often the first and simplest method to separate the desired basic amine product from neutral organic byproducts and acidic starting materials or byproducts.[1][2]
-
Column Chromatography: This technique is used to separate the target compound from impurities with similar polarities. It is a highly effective method for achieving high purity.
-
Crystallization: This method is used to obtain highly pure crystalline solid products. The choice of solvent is critical for successful crystallization.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include:
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Unreacted starting materials, such as the organozinc or organolithium reagent.
-
Byproducts from the decomposition of this compound, which can occur due to the relatively weak N-O bond.
-
Benzoic acid or its derivatives, which are byproducts of the this compound reagent.
-
Side-products from undesired reactions, the nature of which will depend on the specific substrates and reaction conditions.
Q3: Can I purify my product using only acid-base extraction?
A3: In many cases, especially in copper-catalyzed electrophilic amination of diorganozinc reagents, the desired amine product can be isolated in an analytically pure form after a simple acid-base extractive workup.[1][2] However, for reactions with significant side products or for achieving very high purity, subsequent purification by column chromatography or crystallization is often necessary.
Q4: My amine product is streaking on the silica gel column. How can I prevent this?
A4: Streaking of amines on silica gel is a common issue due to the acidic nature of silica. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
Use a different stationary phase, such as basic alumina.
Q5: How do I remove residual copper catalyst from my product?
A5: Residual copper salts can often be removed during the workup. Washing the organic layer with an aqueous solution of a chelating agent like saturated ammonium chloride or a mixture of ammonium hydroxide and ammonium chloride (pH 8) can help complex and remove the copper salts into the aqueous phase.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from this compound reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after acid-base extraction | 1. Incomplete extraction of the amine into the acidic aqueous layer. 2. The amine salt is partially soluble in the organic layer. 3. Product loss during back-extraction. | 1. Perform multiple extractions with the acidic solution. Check the pH of the aqueous layer to ensure it is sufficiently acidic to protonate the amine. 2. Use a more polar organic solvent for the initial extraction if possible. 3. Perform multiple back-extractions with a smaller volume of the organic solvent. Ensure the aqueous layer is sufficiently basic before back-extraction. |
| Product is not crystallizing | 1. The product may be an oil at room temperature. 2. The chosen solvent is not suitable. 3. The presence of impurities is inhibiting crystallization. | 1. Attempt to crystallize at a lower temperature or try to form a salt of the amine (e.g., hydrochloride salt), which may be more crystalline. 2. Perform a solvent screen with small amounts of your product to find a suitable solvent or solvent system (a solvent in which the compound is soluble when hot but insoluble when cold). Common solvents for amines include ethanol, methanol, or mixtures like hexanes/ethyl acetate. 3. Purify the product further by column chromatography to remove impurities and then attempt crystallization again. |
| Multiple spots on TLC after column chromatography | 1. Co-elution of impurities with the product. 2. Decomposition of the product on the silica gel. 3. The chosen eluent system does not provide adequate separation. | 1. Optimize the solvent system for better separation. A shallower gradient or an isocratic elution might be necessary. 2. Add triethylamine to the eluent to neutralize the silica gel. Consider using a less acidic stationary phase like alumina. 3. Systematically screen different solvent systems with varying polarities using TLC before running the column. |
| Final product is colored (e.g., blue or green) | Presence of residual copper catalyst. | Wash the organic solution of your product with aqueous ammonium chloride or an ammonium hydroxide/ammonium chloride buffer (pH 8) to remove the copper.[5] If the color persists, passing the product through a short plug of silica gel or celite may help. |
Data on Purification Method Efficacy
While specific quantitative data is highly dependent on the individual reaction, the following table provides a general comparison of the purity levels that can be expected from each purification technique for the products of this compound reactions.
| Purification Method | Typical Purity Range | Notes |
| Acid-Base Extraction | 85-98% | Often sufficient for obtaining analytically pure material in clean reactions.[1][2] |
| Column Chromatography | >95% | Highly effective for removing closely related impurities. Purity is dependent on the optimization of the stationary and mobile phases. |
| Crystallization | >99% | Can yield highly pure material, but is dependent on the compound's ability to form a stable crystal lattice. |
Experimental Protocols
Protocol 1: General Work-up and Acid-Base Extraction
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Quenching the Reaction: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Removal of Copper Catalyst: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Stir the mixture vigorously until the aqueous layer turns a deep blue, indicating the complexation of copper ions.[4]
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Acidic Wash: Combine the organic layers and wash them with a dilute acidic solution (e.g., 1 M HCl) to protonate the amine product and extract it into the aqueous layer. Repeat this wash twice.
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Basification and Back-Extraction: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a strong base (e.g., 10 M NaOH).
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Isolation of Product: Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
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Drying and Concentration: Combine the organic layers containing the purified amine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude purified amine.
Protocol 2: Flash Column Chromatography of an Amine Product
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TLC Analysis: Dissolve a small amount of the crude product from the acid-base extraction in a suitable solvent and run a TLC to determine the optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired product. A common eluent system is a mixture of hexanes and ethyl acetate. For basic products, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with silica gel or alumina as a slurry in the initial, less polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
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Elution: Begin eluting with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: Workflow for Acid-Base Extraction Purification.
Caption: Workflow for Column Chromatography Purification.
References
- 1. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 3. Workup [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Workup [chem.rochester.edu]
troubleshooting low conversion in O-Benzoylhydroxylamine aminations
This technical support center provides troubleshooting guidance for researchers encountering low conversion in O-Benzoylhydroxylamine amination reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My this compound amination reaction has a low yield. What are the initial checks I should perform?
When troubleshooting a low-yield amination reaction, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low conversion aminations.
Detailed Steps:
-
Reagent Purity:
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This compound: This reagent can degrade over time. Verify its purity by NMR or melting point. If necessary, it can be recrystallized. Competitive N-acylation can be a problematic side reaction during its synthesis.[1]
-
Substrate: Ensure the purity of your starting material. Impurities can sometimes inhibit the catalyst.
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Catalyst/Ligand: Transition metal catalysts are sensitive to air and moisture. Use fresh catalyst or store it properly in a glovebox. The choice of catalyst and ligand is crucial for efficient C-N bond formation.
-
Solvent: Use anhydrous, degassed solvents. The presence of water or oxygen can deactivate the catalyst. Optimization studies have shown that the choice of solvent can control undesired product formation.
-
-
Reaction Setup:
-
Inert Atmosphere: Ensure your reaction is performed under a consistently inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature Control: Verify the accuracy of your heating/cooling system.
-
-
Analysis of Crude Reaction:
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Before workup, take a small aliquot of the crude reaction mixture and analyze it by TLC, LC-MS, or crude NMR. This can help you identify if the starting material is consumed and if any side products are being formed.
-
Question 2: I suspect a side reaction is consuming my this compound reagent. What are common side reactions and how can I mitigate them?
A common issue is the unproductive reduction of the this compound reagent. This is particularly prevalent in reactions that generate metal hydride species, such as some copper-catalyzed hydroaminations.
Mitigation Strategies for Reagent Reduction
| Strategy | Experimental Protocol | Expected Outcome |
| Additives | The addition of additives like tBuOH and PPh3 can suppress the unproductive reduction of the N-hydroxylamine ester. | Increased yield of the desired aminated product. |
| Modify Reagent | Introducing an electron-donating group, such as a diethylamino group at the para position of the benzoate, can improve the stability and reactivity of the aminating agent. | Enhanced stability of the this compound derivative. |
| Solvent Choice | The choice of solvent can influence the reaction pathway. Optimization studies have shown that an appropriate solvent can control the formation of undesired products. | Reduced formation of reduction byproducts. |
Experimental Protocol for a Test Reaction with Additives:
-
To a dry reaction vessel under an inert atmosphere, add the substrate (1.0 equiv), catalyst (e.g., Cu(OAc)2, 5 mol%), and ligand (e.g., a phosphine ligand, 10 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the additives, for example, tBuOH (1.2 equiv) and PPh3 (10 mol%).
-
Stir the mixture for 5-10 minutes.
-
Add the this compound (1.2 equiv).
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Heat the reaction to the desired temperature and monitor by TLC or LC-MS.
Question 3: My catalyst seems to be inactive. How can I troubleshoot catalyst-related issues?
Catalyst inactivity can stem from several factors, including the choice of metal and ligand, the oxidation state of the metal, and the presence of inhibitors.
Troubleshooting Catalyst Inactivity
Caption: Workflow for troubleshooting catalyst inactivity.
Key Considerations:
-
Catalyst and Ligand Selection: The appropriate choice of catalyst and ligand is critical for achieving high efficiency. For example, in copper-catalyzed reactions, different phosphine or nitrogen-based ligands can have a significant impact on the yield.
-
Catalyst Pre-activation: Some catalysts may require a pre-activation step. Consult the literature for the specific catalyst you are using.
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Substrate Compatibility: Certain functional groups on your substrate may be incompatible with the catalyst. For instance, strongly coordinating groups can bind to the metal center and inhibit catalysis.
Table of Common Catalysts for this compound Aminations
| Catalyst System | Typical Substrates | Reference |
| Copper (Cu) salts | Organoboron reagents, Alkenes, Alkynes | |
| Palladium (Pd) complexes | Alkenes | [1] |
| Nickel (Ni) complexes | Alkenes |
Question 4: Could my substrate be the issue? What substrate-related factors can lead to low conversion?
The electronic and steric properties of your substrate can significantly influence the reaction outcome.
Substrate-Related Factors Affecting Conversion:
-
Steric Hindrance: Highly hindered substrates may react slower or not at all. Increasing the reaction temperature or using a less bulky ligand might help.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on your substrate can affect its reactivity.
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Directing Groups: In some C-H amination reactions, a directing group is necessary to achieve good conversion and regioselectivity. Common directing groups include N,N-dialkylamides and methoxymethyl ethers.[1] O-aryl carbamate and oxazoline directing groups have been found to be less effective under certain conditions.[1]
If you suspect your substrate is the limiting factor, consider running a test reaction with a simpler, known-to-be-reactive substrate to confirm that the other reaction components are working as expected.
References
Technical Support Center: Scale-Up of Reactions Using O-Benzoylhydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzoylhydroxylamine on a larger scale. The information provided is intended to highlight key considerations and offer guidance for safe and successful scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its derivatives that I should be aware of during scale-up?
A1: The primary hazard is the thermal instability of this compound and its derivatives. These compounds possess a weak N-O bond, making them prone to exothermic decomposition. Key concerns include:
-
Low Onset Temperature of Decomposition: Some derivatives have been shown to have decomposition onset temperatures below 100°C.[1]
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High Heat of Decomposition: The decomposition can be highly energetic, releasing a significant amount of heat (>500 J/g), which can lead to a thermal runaway.[1]
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Autocatalytic Decomposition: The decomposition process can be autocatalytic, meaning the reaction products can catalyze further decomposition, leading to an accelerating and potentially uncontrollable reaction rate.[1]
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Gas Generation: Decomposition can lead to the generation of gases, which can cause a rapid pressure increase in a closed system.
It is crucial to conduct a thorough thermal hazard assessment before any scale-up activities.
Q2: How can I assess the thermal stability of my specific this compound derivative and reaction mixture?
A2: A comprehensive thermal hazard assessment should be performed using the following techniques:
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Differential Scanning Calorimetry (DSC): To determine the onset temperature and heat of decomposition of the starting material, intermediates, and final product.
-
Accelerating Rate Calorimetry (ARC): To simulate a worst-case adiabatic scenario and determine the time-to-maximum-rate of decomposition.
-
Micro Reaction Calorimetry (µRC): To measure heat and pressure changes during an exothermic reaction on a small scale.[1]
These studies will provide critical data for defining safe operating limits.
Q3: What are the key considerations for controlling the exotherm of a reaction involving this compound during scale-up?
A3: Controlling the exotherm is critical for safety. Key considerations include:
-
Heat Transfer: The surface area-to-volume ratio decreases as the scale increases, making heat removal less efficient. Ensure your reactor has adequate cooling capacity.
-
Dosing Control (Semi-Batch Operation): For highly exothermic reactions, a semi-batch process where the this compound solution is added at a controlled rate is strongly recommended. This allows the rate of heat generation to be controlled by the feed rate.
-
Solvent Selection: Choose a solvent with a suitable boiling point that can help to dissipate heat through reflux.
-
Agitation: Ensure efficient agitation to prevent localized hot spots.
-
Monitoring: Implement redundant temperature probes to accurately monitor the reaction temperature.
Q4: How should I handle and store larger quantities of this compound?
A4: Given its thermal instability, proper handling and storage are crucial:
-
Storage Temperature: Store in a cool, well-ventilated area, away from heat sources. Some sources suggest storing in a freezer to ensure stability over long periods.[2]
-
Avoid Contamination: Avoid contact with incompatible materials that could catalyze decomposition.
-
Dispensing: Weigh and dispense the material in a designated area, and avoid leaving large quantities exposed to ambient temperatures for extended periods.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Reaction stalls or shows low conversion after scale-up. | 1. Poor heat transfer leading to localized cooling and slower reaction rates. 2. Inadequate mixing, resulting in poor mass transfer. 3. Decomposition of the reagent or catalyst due to localized hot spots. 4. Changes in the quality of reagents or solvents at a larger scale. | 1. Improve agitation and monitor the temperature at different points in the reactor. 2. Consider a higher reaction temperature if thermal hazard assessment allows. 3. Re-evaluate catalyst loading and stability at the reaction temperature. 4. Perform quality control checks on all incoming raw materials. |
| A significant exotherm is observed upon addition of this compound. | 1. Addition rate is too fast for the reactor's cooling capacity. 2. Reaction is more exothermic than anticipated from small-scale experiments. 3. Accumulation of unreacted starting material followed by a rapid reaction. | 1. Immediately stop the addition and apply maximum cooling. 2. Reduce the addition rate significantly. 3. If the temperature continues to rise, consider an emergency quench procedure. 4. Re-evaluate the thermal hazard data and adjust the process parameters. |
| Formation of unexpected byproducts or impurities. | 1. Decomposition of this compound due to excessive temperature or prolonged reaction time. 2. Side reactions favored at higher concentrations or temperatures. 3. Reaction with impurities in starting materials or solvents. | 1. Analyze the impurity profile to identify the byproducts. 2. Lower the reaction temperature or shorten the reaction time. 3. Investigate the purity of all raw materials. 4. Consider a different work-up procedure to remove the impurities. |
| Difficulties in product isolation and purification at scale. | 1. The product may be more soluble in the work-up solvents at larger volumes. 2. Formation of emulsions during extractive work-up. 3. The product may be sensitive to the work-up conditions (e.g., pH, temperature). | 1. Optimize the extraction solvent system and ratios. 2. Consider anti-solvent precipitation or crystallization as an alternative to extraction. 3. Perform small-scale studies to test the product's stability under various work-up conditions. |
Data Summary Tables
Table 1: Thermal Hazard Data for a Representative O-Benzoyl-N-alkyl Hydroxylamine
| Parameter | Value | Method | Reference |
| Onset Temperature (Tonset) | Can be below 100°C | DSC | [1] |
| Heat of Decomposition (ΔHd) | > 500 J/g | DSC/ARC | [1] |
| Decomposition Profile | Autocatalytic | Variable heat rate DSC | [1] |
Note: These are general values. It is imperative to determine these parameters for your specific compound and reaction mixture.
Table 2: General Scale-Up Recommendations
| Parameter | Recommendation | Rationale |
| Process Type | Semi-batch | Allows for control of heat generation rate. |
| Temperature Control | Maintain a safe margin below the Tonset of decomposition. | To prevent initiation of thermal runaway. |
| Agitation | Ensure efficient mixing to maintain temperature homogeneity. | To avoid localized hot spots that can trigger decomposition. |
| Emergency Plan | Have a documented and tested quench procedure in place. | To safely stop the reaction in case of a thermal excursion. |
Experimental Protocols
Protocol 1: Thermal Hazard Assessment Workflow
This protocol outlines the steps for a comprehensive thermal hazard assessment before scaling up a reaction involving this compound.
Caption: Workflow for Thermal Hazard Assessment of Reactions Involving this compound.
Protocol 2: Troubleshooting Low Conversion on Scale-Up
This decision tree provides a logical approach to troubleshooting low conversion issues when scaling up reactions with this compound.
Caption: Decision Tree for Troubleshooting Low Conversion in Scale-Up Reactions.
References
Validation & Comparative
O-Benzoylhydroxylamines vs. Sulfonylhydroxylamines: A Comparative Guide for Electrophilic Amination
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for the construction of carbon-nitrogen bonds, the choice of an electrophilic aminating agent is critical. This guide provides an objective comparison of O-Benzoylhydroxylamines and sulfonylhydroxylamines, highlighting their respective advantages and disadvantages, supported by experimental data and detailed protocols.
In the realm of electrophilic amination, both O-Benzoylhydroxylamines and sulfonylhydroxylamines have been utilized as valuable reagents. However, their performance, stability, and propensity for side reactions differ significantly, making the selection dependent on the specific synthetic context. This guide aims to elucidate these differences to aid in the rational design of synthetic strategies.
Key Advantages of O-Benzoylhydroxylamines
O-Benzoylhydroxylamines have emerged as superior reagents for a wide range of electrophilic amination reactions, particularly in transition metal-catalyzed processes. Their primary advantages lie in their enhanced stability, broad functional group tolerance, and predictable reactivity, leading to higher yields of the desired aminated products.
Key benefits include:
-
High Stability: O-Benzoylhydroxylamines are generally stable compounds that can be easily prepared and handled, contributing to reproducible experimental outcomes.
-
Versatility in Catalysis: They are highly effective in copper-catalyzed amination reactions of organometallic reagents, such as diorganozincs, under mild conditions.[1][2][3]
-
Broad Substrate Scope: These reagents are compatible with a wide array of functional groups and can be used to synthesize primary, secondary, and tertiary amines from various aryl and alkyl nucleophiles.[1][2][3]
-
Predictable Reactivity: O-Benzoylhydroxylamines predominantly undergo the desired electrophilic amination, with a lower tendency for competing rearrangement reactions.
Challenges Associated with Sulfonylhydroxylamines
While sulfonylhydroxylamines can act as electrophilic aminating agents, their utility is often hampered by their inherent instability and a strong propensity to undergo rearrangement reactions, which can significantly reduce the yield of the desired direct amination product.
Notable drawbacks include:
-
Instability: Many O-arenesulfonylhydroxylamines are unstable and can be challenging to isolate and store, complicating their practical application.
-
Propensity for Rearrangements: Sulfonylhydroxylamines, particularly those derived from ketoximes (O-sulfonyl oximes), are highly susceptible to base- or acid-catalyzed rearrangements, namely the Neber and Beckmann rearrangements. These pathways compete with or even dominate over the desired direct amination.
Quantitative Performance Data: Copper-Catalyzed Amination of Diorganozinc Reagents
The following table summarizes the performance of an O-Benzoylhydroxylamine in the copper-catalyzed amination of various diorganozinc reagents, demonstrating the high efficiency and broad applicability of this reagent.
| Entry | R in R₂Zn | Amine Product | Yield (%) |
| 1 | Phenyl | N,N-Diethylaniline | 94 |
| 2 | 4-Methoxyphenyl | N,N-Diethyl-4-methoxyaniline | 91 |
| 3 | 2-Thienyl | N,N-Diethyl-2-thiophenamine | 85 |
| 4 | n-Butyl | N,N-Diethyl-n-butylamine | 88 |
| 5 | sec-Butyl | N,N-Diethyl-sec-butylamine | 82 |
| 6 | tert-Butyl | N,N-Diethyl-tert-butylamine | 75 |
| Data extracted from Berman, A. M.; Johnson, J. S. J. Org. Chem. 2006, 71 (1), 219–224.[1][2][3] |
A direct quantitative comparison with sulfonylhydroxylamines under identical conditions for a broad range of substrates is challenging to find in the literature, primarily because sulfonylhydroxylamines often proceed through rearrangement pathways rather than direct amination. For instance, the reaction of organozinc reagents with O-sulfonyl oximes in the presence of a copper catalyst has been reported to yield aminated products, but this is often within the specific context of avoiding the more common rearrangement pathways.[4]
Reaction Pathways and Competing Rearrangements
The disparate reactivity of O-Benzoylhydroxylamines and sulfonylhydroxylamines can be understood by examining their respective reaction pathways.
Electrophilic Amination with this compound
O-Benzoylhydroxylamines are effective in copper-catalyzed cycles for the amination of organometallic reagents. The generally accepted mechanism involves the oxidative addition of the N-O bond to a low-valent copper species, followed by transmetalation with the organometallic reagent and reductive elimination to furnish the aminated product.
References
- 1. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic amination of organozinc reagents with acetone O-(2,4,6-trimethylphenylsulfonyl)oxime and O-methylhydroxylamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of O-Benzoylhydroxylamine Reaction Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern chemical reactions is paramount for optimization and control. O-Benzoylhydroxylamine has emerged as a versatile and widely used electrophilic aminating agent in transition metal-catalyzed reactions.[1][2] This guide provides a comparative analysis of the spectroscopic techniques used to identify and characterize the reaction intermediates of this compound, alongside a comparison with alternative aminating agents.
Unraveling Reaction Pathways: The Role of Intermediates
The reactivity of this compound and its analogues is often dictated by the formation of short-lived, highly reactive intermediates. In many transition metal-catalyzed reactions, particularly those involving copper, the formation of a copper-nitrene species is a frequently proposed key intermediate.[3][4][5][6] The direct spectroscopic observation of these intermediates is challenging due to their transient nature. However, a combination of in situ spectroscopic techniques and computational studies has begun to shed light on their structure and reactivity.
A study on a terminal copper-nitrene species, though not generated directly from this compound, provides valuable spectroscopic benchmarks. The UV-vis spectrum of this intermediate, formed at -50°C in acetone, displayed characteristic absorption maxima at 380 nm, 650 nm, and 790 nm.[7] More stable analogues have also been synthesized, exhibiting distinct absorption spectra that support the formation of these high-energy species.[7]
Spectroscopic Data of Reaction Intermediates
Obtaining detailed spectroscopic data for the fleeting intermediates of this compound reactions is a significant experimental challenge. While many studies allude to mechanistic investigations using techniques like NMR, the explicit reporting of spectral data for these transient species is scarce.[1][8][9][10][11] However, by examining the supporting information of dedicated studies, some insights can be gleaned. For instance, in the rhodium-catalyzed synthesis of pyrrolidines using O-Benzoylhydroxylamines, mechanistic investigations suggest the nature of the reactive intermediate is influenced by the structure of the nitrene precursor.[12][13]
Table 1: Spectroscopic Data for a Model Copper-Nitrene Intermediate
| Spectroscopic Technique | Characteristic Signature | Reference |
| UV-Vis Spectroscopy | λmax at 380 nm, 650 nm, and 790 nm (in acetone at -50°C) | [7] |
| 1H NMR Spectroscopy | Diamagnetic spectrum with clearly assigned aromatic protons for a dimeric copper complex formed from a related system. | [7] |
Comparison with Alternative Aminating Agents
To provide a comprehensive overview, it is essential to compare the intermediates and spectroscopic analysis of this compound with other classes of electrophilic aminating agents.
Hydroxylamine-O-sulfonic Acid (HOSA): HOSA is a readily available and inexpensive aminating agent.[14][15] Its reactions are often proposed to proceed through the direct nucleophilic attack of the substrate on the nitrogen atom, with the sulfate as a leaving group. The intermediates are typically less exotic than the metal-nitrenes postulated for this compound, making their direct observation potentially more feasible, though still challenging. Mass spectrometry has been used to confirm the existence of reactive oxaziridine intermediates in some reactions involving hydroxylamine derivatives.[16]
Oxaziridines: These three-membered heterocyclic compounds are another important class of electrophilic aminating agents.[17][18][19][20][21] In the presence of a copper(II) catalyst, N-sulfonyl oxaziridines can undergo intramolecular C-H amination. The proposed mechanism involves the formation of aminal intermediates, which have been characterized by NMR spectroscopy.[18] For example, in the amination of a dihydrostilbene-derived oxaziridine, the formation of the product could be monitored, and no trace of reaction at an alternative position was observed by 1H NMR analysis of the crude reaction mixture.[18]
Table 2: Comparison of Electrophilic Aminating Agents
| Aminating Agent | Proposed Key Intermediate(s) | Common Spectroscopic Tools for Intermediate Analysis | References |
| This compound | Metal-nitrene species, Nitrenium ions | In situ UV-Vis, in situ NMR, Cryo-spectroscopy, ESI-MS | [3][4][5][6][7][12][13] |
| Hydroxylamine-O-sulfonic Acid | Direct displacement, Oxaziridines | Mass Spectrometry, in situ NMR | [14][15][16][22][23] |
| Oxaziridines | Aminals, Radical species | 1H NMR, EPR (for radical species) | [17][18][19][20][21] |
Experimental Protocols for Spectroscopic Analysis
The study of reactive intermediates necessitates specialized experimental setups that allow for their generation and detection under controlled conditions.
In Situ FTIR/IR Spectroscopy
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time and identifying transient species.
Experimental Setup: A typical setup involves a reaction vessel equipped with an Attenuated Total Reflectance (ATR) probe or a transmission cell connected to an FTIR spectrometer.[24][25][26][27][28] For reactions under pressure and/or at high temperatures, specialized high-pressure cells are employed.[24] The reaction mixture is continuously monitored, and spectra are recorded at regular intervals.
Protocol for Monitoring a Catalytic Reaction:
-
Background Spectrum: A background spectrum of the solvent and catalyst is recorded before the addition of the reactants.
-
Initiation: The reaction is initiated by adding the limiting reagent (e.g., this compound).
-
Data Acquisition: FTIR spectra are continuously acquired throughout the course of the reaction.
-
Data Analysis: The disappearance of reactant peaks and the appearance of product and intermediate peaks are monitored. Kinetic analysis can be performed by plotting the absorbance of a characteristic peak against time.
Stopped-Flow Spectroscopy
For reactions that occur on the millisecond to second timescale, stopped-flow spectroscopy is the technique of choice.[29][30][31][32]
Experimental Setup: The apparatus consists of two or more syringes that hold the reactant solutions. These solutions are rapidly driven into a mixing chamber and then into an observation cell. The flow is then abruptly stopped, and the reaction is monitored by a spectroscopic method, typically UV-Vis or fluorescence spectroscopy.
Protocol for a Fast Amination Reaction:
-
Loading: The reactant solutions (e.g., a solution of the copper catalyst and substrate in one syringe, and a solution of this compound in the other) are loaded into the drive syringes.
-
Mixing: The syringes are rapidly depressed, forcing the solutions into the mixing chamber and then the observation cell.
-
Data Acquisition: The instrument is triggered to start acquiring data (e.g., absorbance at a specific wavelength) the moment the flow is stopped.
-
Kinetic Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model to determine rate constants.
Cryogenic Spectroscopy
To trap and study highly reactive intermediates, cryogenic techniques are employed. By performing the reaction at very low temperatures, the lifetime of transient species can be significantly extended.
Experimental Setup: The reaction is carried out in a cryostat, which allows for precise temperature control, often down to liquid nitrogen or helium temperatures. The sample can then be analyzed by various spectroscopic methods, such as IR or UV-Vis spectroscopy.
Protocol for Trapping an Intermediate:
-
Cooling: The reaction vessel and solvent are cooled to the desired low temperature.
-
Reaction Initiation: The reactants are mixed at the low temperature. For photochemical reactions, a light source is used to initiate the reaction in situ.
-
Spectroscopic Measurement: The spectrum of the frozen or cold solution is recorded.
-
Warming and Monitoring: The sample can be slowly warmed, and spectra recorded at different temperatures to observe the decay of the intermediate and the formation of subsequent products.
Visualizing Reaction Pathways
The following diagrams illustrate the proposed reaction pathways for the copper-catalyzed amination using this compound and a general workflow for the spectroscopic analysis of reaction intermediates.
References
- 1. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new generation of terminal copper nitrenes and their application in aromatic C–H amination reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a copper-supported triplet nitrene complex pertinent to copper-catalyzed amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and reactivity studies on a terminal copper-nitrene species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Intermolecular C(sp2)-H Amination with Electrophilic O-Benzoyl Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 11. Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]
- 14. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. mdpi.com [mdpi.com]
- 18. Oxaziridine-Mediated Intramolecular Amination of sp3-Hybridized C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Catalytic studies using FTIR reaction cells - Specac Ltd [specac.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. agilent.com [agilent.com]
- 30. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 31. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 32. Multistate reaction kinetics of 6-hydroxy-4'-(dimethylamino)flavylium driven by pH. A stopped-flow study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Amination Products from O-Benzoylhydroxylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of validating the structure of amination products derived from O-Benzoylhydroxylamine, a versatile and widely used electrophilic aminating agent in both academic and industrial research. [1][2] This reagent has gained significant attention for its role in transition metal-catalyzed carbon-nitrogen bond formation, a key process in the synthesis of numerous organic molecules and pharmaceuticals.[2]
The guide details common analytical techniques for structural elucidation, compares this compound with alternative aminating agents, and provides standardized experimental protocols.
Comparative Analysis of Aminating Agents
While this compound is a prominent reagent, several alternatives exist, each with distinct advantages and disadvantages. The choice of aminating agent can significantly impact reaction conditions, substrate scope, and ultimately, the characteristics of the final product.
| Aminating Agent | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Stable, easy to handle, versatile for various transition metal-catalyzed reactions (Cu, Pd, Ni, Co).[2] | Can require catalyst; reaction conditions may need optimization. | Asymmetric hydroamination, synthesis of chiral amines, formation of C-N bonds in complex molecules. |
| Hydroxylamine-O-sulfonic acid (HOSA) | Potent electrophilic aminating agent.[3] | Can be less stable and require specific handling procedures. | Electrophilic amination, C-N, N-N, O-N, S-N bond formation.[3] |
| O-acyl, O-alkyl, O-sulfonyl hydroxylamines | Offer a range of reactivity and leaving group potential.[4] | Limited availability, potential instability, and safety concerns with some derivatives.[4] | N-amination of heterocyclic compounds.[4] |
| Oxaziridines | Can act as electrophilic aminating agents.[3][5] | May have oxidizing properties and require specific preparation.[5] | Electrophilic amination reactions.[5] |
| Organic Azides | Readily available and versatile. | Potential for explosive decomposition, requiring careful handling. | Can participate in both addition and substitution reactions.[3] |
Experimental Protocols for Structural Validation
Accurate structural validation of amination products is paramount. A combination of spectroscopic techniques is typically employed to provide unambiguous characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.
-
¹H NMR Spectroscopy:
-
Objective: To identify the number and connectivity of hydrogen atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified amination product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters to record are chemical shifts (δ), coupling constants (J), and integration values.
-
Analysis: The appearance of new signals corresponding to the introduced amino group and shifts in the signals of the parent molecule are indicative of a successful reaction. For instance, NMR studies have been used to confirm the formation of desired products and to optimize reaction conditions by identifying byproducts.
-
-
¹³C NMR Spectroscopy:
-
Objective: To determine the number and types of carbon atoms.
-
Sample Preparation: Use the same sample as for ¹H NMR, though a more concentrated sample (20-50 mg) may be required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis: The chemical shifts of carbons bonded to the newly introduced nitrogen atom are particularly diagnostic.
-
2. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Objective: To confirm the molecular weight of the amination product.
-
Methodology: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is preferred for its high accuracy.
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: The observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of the expected product. For example, high-resolution mass spectra (ESI TOF) are used for the characterization of synthesized compounds.[6]
3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups.
-
Objective: To confirm the presence of N-H bonds in the amination product.
-
Methodology: The sample can be analyzed as a thin film, a KBr pellet, or in solution.
-
Analysis: Look for characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
Workflow for Synthesis and Validation
The following diagram illustrates a typical workflow for the synthesis of an amination product using this compound, followed by its structural validation.
Caption: Workflow from synthesis to structural validation.
This structured approach, combining robust synthetic methods with comprehensive analytical validation, ensures the reliable characterization of amination products, a crucial aspect of chemical research and drug development.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Copper and Rhodium Catalysts in O-Benzoylhydroxylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the myriad of strategies, transition metal-catalyzed reactions involving electrophilic nitrogen sources like O-benzoylhydroxylamines have gained significant traction. This guide provides an objective comparison of two prominent catalytic systems, copper and rhodium, for key C-N bond-forming reactions utilizing O-benzoylhydroxylamine and its derivatives. We present a detailed analysis of their performance in intramolecular and intermolecular C-H amination, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
Performance Comparison: Intramolecular C-H Amination for Pyrrolidine Synthesis
The synthesis of saturated N-heterocycles, such as pyrrolidines, is a frequent challenge in medicinal chemistry. Both copper and rhodium catalysts have been successfully employed for the intramolecular C-H amination of this compound precursors to construct these valuable motifs. Below is a comparative summary of their performance based on reported literature.
| Parameter | Copper Catalyst System | Rhodium Catalyst System |
| Catalyst | [TpxCuL] (Tpx = tris(pyrazolyl)borate ligand) | Rh₂(esp)₂ |
| Substrate | N-Alkyl-O-benzoylhydroxylamine | N-Alkyl-O-benzoylhydroxylamine |
| Product | Pyrrolidines | Pyrrolidines |
| Typical Yield | Good to excellent (often >80%) | Very good (often >80%)[1] |
| Reaction Conditions | Toluene, 90 °C | Hexafluoroisopropanol (HFIP), 23 °C |
| Key Advantages | Utilizes an inexpensive and abundant base metal. | Operates at room temperature, offering mild reaction conditions. |
| Limitations | Often requires elevated temperatures. | Relies on a precious metal catalyst; requires a specific fluorinated solvent for optimal performance. |
Performance Comparison: Intermolecular C-H Amination
Directing group-assisted intermolecular C-H amination is a powerful tool for the late-stage functionalization of complex molecules. Both copper and rhodium have demonstrated efficacy in this arena, albeit with different directing groups and reaction partners.
| Parameter | Copper Catalyst System | Rhodium Catalyst System |
| Catalyst | Cu(OAc)₂ | Rh₂(esp)₂ |
| Directing Group | 8-aminoquinolyl | (various, often not required for electron-rich arenes) |
| Substrate | Benzamides | Arenes |
| Aminating Agent | O-Benzoylhydroxylamines | O-Sulfonylhydroxylamines |
| Product | Ortho-aminated benzamides | Arylamines |
| Typical Yield | Good to excellent[2][3] | Moderate to good[4] |
| Reaction Conditions | DCE, 100 °C[2][3] | TFE, 0 °C to room temperature[4] |
| Key Advantages | Effective for the amination of C(sp²)-H bonds in amides. | Broader arene scope, including non-activated arenes, and proceeds under very mild conditions. |
| Limitations | Requires a specific directing group. | Often utilizes O-sulfonylhydroxylamines as the nitrogen source, which may differ in reactivity from O-benzoylhydroxylamines. |
Experimental Protocols
Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis
This protocol is a representative example for the synthesis of pyrrolidines using a copper catalyst.
Materials:
-
Substrate (N-Alkyl-O-benzoylhydroxylamine derivative)
-
[TpCu(CH₃CN)] (Tp = hydrotris(3,5-dimethylpyrazolyl)borate) (5 mol%)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, the N-Alkyl-O-benzoylhydroxylamine substrate (1.0 equiv) and [Tp*Cu(CH₃CN)] (0.05 equiv) are added.
-
The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous toluene is added via syringe to achieve a desired concentration (e.g., 0.1 M).
-
The reaction mixture is heated to 90 °C and stirred for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.
Rhodium-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis
This protocol is a representative example for the synthesis of pyrrolidines using a rhodium catalyst.[1]
Materials:
-
Substrate (N-Alkyl-O-benzoylhydroxylamine derivative)
-
Rh₂(esp)₂ (dirhodium(II) bis(N-dodecylbenzenesulfonyl)prolinate) (1 mol%)
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
To a solution of the N-Alkyl-O-benzoylhydroxylamine substrate (1.0 equiv) in hexafluoroisopropanol (0.1 M) is added Rh₂(esp)₂ (0.01 equiv).
-
The reaction mixture is stirred at 23 °C for the time required for complete consumption of the starting material (as monitored by TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the corresponding pyrrolidine.
Mechanistic Pathways
The proposed mechanisms for copper and rhodium-catalyzed C-H amination reactions differ significantly, which influences their reactivity and selectivity.
Caption: Proposed pathway for copper-catalyzed C-H amination.
Caption: Proposed pathway for rhodium-catalyzed C-H amination.
References
Assessing the Functional Group Tolerance of O-Benzoylhydroxylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional group tolerance of a reagent is paramount for its effective application in complex molecule synthesis. This guide provides an objective comparison of O-Benzoylhydroxylamine's performance with other electrophilic aminating agents, supported by experimental data and detailed protocols.
This compound has emerged as a versatile and widely used electrophilic aminating agent in modern organic synthesis, particularly in transition metal-catalyzed carbon-nitrogen bond-forming reactions.[1] Its stability, ease of handling, and broad reactivity make it an attractive choice for introducing nitrogen-containing functionalities.[2] This guide delves into the functional group compatibility of this compound, presenting a comparative analysis with other common aminating agents to aid in reagent selection and reaction design.
Comparative Analysis of Functional Group Tolerance
The following table summarizes the compatibility of this compound and alternative electrophilic aminating agents with a variety of common functional groups in the context of copper-catalyzed amination of organozinc nucleophiles. The data is compiled from literature sources and represents typical outcomes. "Tolerated" indicates that the functional group remains intact during the reaction, while "Not Tolerated" suggests decomposition or reaction of the functional group. "Requires Protection" signifies that the functional group must be masked to prevent unwanted side reactions.
| Functional Group | This compound | Hydroxylamine-O-sulfonic acid | N-Chloroamines |
| Alkyl Halides (Cl, Br, I) | Tolerated[3] | Tolerated | Not Tolerated |
| Aryl Halides (Cl, Br, I) | Tolerated[3] | Tolerated | Not Tolerated |
| Nitriles | Tolerated[3] | Tolerated | Tolerated |
| Esters | Tolerated[3] | Tolerated | Not Tolerated |
| Ketones | Requires Protection[3] | Not Tolerated | Not Tolerated |
| Aldehydes | Not Tolerated | Not Tolerated | Not Tolerated |
| Alcohols (Primary & Secondary) | Requires Protection[3] | Not Tolerated | Not Tolerated |
| Phenols | Requires Protection[3] | Not Tolerated | Not Tolerated |
| Nitro Groups | Tolerated[3] | Tolerated | Tolerated |
| Triflates | Tolerated[3] | Tolerated | Not Tolerated |
| Olefins | Tolerated | Not Tolerated | Not Tolerated |
| Ethers | Tolerated | Tolerated | Tolerated |
Key Observations:
-
This compound demonstrates broad functional group compatibility, tolerating a range of useful functionalities such as halides, nitriles, esters, and nitro groups.[3] This allows for its application in the synthesis of complex and highly functionalized molecules.
-
Sensitive functional groups containing active protons, such as ketones, alcohols, and phenols, generally require protection prior to the amination reaction when using this compound.[3]
-
Compared to alternatives like hydroxylamine-O-sulfonic acid and N-chloroamines, this compound offers a significant advantage in its tolerance for various halide and triflate functionalities, which are valuable synthetic handles for further transformations.
Experimental Workflow for Assessing Functional Group Tolerance
The following diagram illustrates a typical experimental workflow for the systematic evaluation of a reagent's functional group tolerance.
Caption: A generalized workflow for assessing the functional group tolerance of a chemical reagent.
Detailed Experimental Protocol
This protocol provides a general procedure for a copper-catalyzed amination reaction to assess the functional group tolerance of this compound with a model substrate.
Materials:
-
Substrate containing the functional group of interest (1.0 mmol)
-
This compound derivative (1.2 mmol)
-
Copper(II) chloride (CuCl₂) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is charged with the substrate (1.0 mmol) and copper(II) chloride (0.1 mmol). The flask is sealed with a septum and purged with an inert atmosphere.
-
Addition of Reagents: Anhydrous solvent (5 mL) is added to the flask via syringe, and the mixture is stirred until the solids are dissolved. The this compound derivative (1.2 mmol) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (typically room temperature to 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The structure and purity of the isolated product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify the integrity of the functional group .
This systematic approach allows for a reliable assessment of the compatibility of various functional groups with this compound under specific reaction conditions, providing valuable data for the planning and execution of complex synthetic routes. The broad functional group tolerance of this compound, as highlighted in this guide, solidifies its position as a powerful tool in the arsenal of synthetic chemists.[3]
References
A Mechanistic Showdown: O-Benzoylhydroxylamine vs. Other O-Acylhydroxylamines in Electrophilic Amination
For researchers, scientists, and professionals in drug development, the choice of an electrophilic aminating agent is critical for the efficient synthesis of nitrogen-containing molecules. Among the various options, O-acylhydroxylamines have emerged as a powerful class of reagents. This guide provides an objective, data-driven comparison between the widely used O-Benzoylhydroxylamine and other O-acylhydroxylamines, focusing on their reaction mechanisms, performance, and stability.
O-acylhydroxylamines are prized for their ability to deliver a nitrogen atom to a nucleophilic carbon, a transformation of immense importance in medicinal chemistry and materials science. Their reactivity is fundamentally governed by the weak N-O bond, which, upon activation, typically by a transition metal catalyst, facilitates the transfer of the amino group. The nature of the acyl group plays a pivotal role in modulating the stability and reactivity of these reagents.
At the Heart of the Reaction: The N-O Bond
The core mechanistic feature of O-acylhydroxylamines is the inherent weakness of the N-O bond, which can be cleaved to generate a reactive nitrogen species.[1][2][3][4][5] In transition metal-catalyzed reactions, particularly with copper, the O-acylhydroxylamine acts as an electrophilic source of nitrogen ("R₂N⁺").[6][7][8][9] The general mechanism involves the coordination of the O-acylhydroxylamine to the metal center, followed by oxidative addition and subsequent reductive elimination to form the desired C-N bond.
Electron-withdrawing substituents on the acyl group can further weaken the N-O bond, thereby enhancing the reactivity of the aminating agent.[2] This principle allows for the fine-tuning of the reagent's performance. O-acylhydroxylamines can display dual functionality, acting as both an oxidant and an amino source in certain catalytic cycles.[1][2]
Performance in the Field: A Quantitative Comparison
While this compound is the most extensively studied and utilized reagent in this class,[6] direct, broad-scope comparisons with other O-acylhydroxylamines are not abundantly available in the literature. However, specific applications provide valuable insights into their relative performance.
A key comparative study focused on the N-amination of 2-oxazolidinones revealed that O-(p-nitrobenzoyl)hydroxylamine provided superior yields compared to other hydroxylamine-based electrophilic aminating agents. This highlights the significant impact of the electronic properties of the acyl group on reactivity.
| Reagent | Substrate | Product | Yield (%) |
| O-(p-nitrobenzoyl)hydroxylamine | (R)-4-benzyl-2-oxazolidinone | (R)-3-amino-4-benzyl-2-oxazolidinone | 85 |
| This compound | (R)-4-benzyl-2-oxazolidinone | (R)-3-amino-4-benzyl-2-oxazolidinone | <10 |
| Hydroxylamine-O-sulfonic acid | (R)-4-benzyl-2-oxazolidinone | (R)-3-amino-4-benzyl-2-oxazolidinone | 55 |
Table 1: Comparison of electrophilic aminating agents in the N-amination of (R)-4-benzyl-2-oxazolidinone.
The enhanced performance of O-(p-nitrobenzoyl)hydroxylamine in this specific transformation underscores the principle that a more electron-deficient acyl group can lead to a more reactive aminating agent.
The Workhorse: this compound in Copper-Catalyzed Aminations
O-Benzoylhydroxylamines have proven to be exceptionally versatile in a wide range of transition metal-catalyzed C-N bond-forming reactions.[10] A prominent example is the copper-catalyzed electrophilic amination of organozinc reagents, which proceeds under mild conditions with broad functional group tolerance.[2][7][8]
| Entry | Organozinc Reagent | This compound | Product | Yield (%) |
| 1 | Ph₂Zn | Piperidine-OBz | N-Phenylpiperidine | 95 |
| 2 | (o-Tol)₂Zn | Piperidine-OBz | N-(o-Tolyl)piperidine | 92 |
| 3 | (p-MeOC₆H₄)₂Zn | Morpholine-OBz | 4-(p-Methoxyphenyl)morpholine | 91 |
| 4 | Et₂Zn | Piperidine-OBz | N-Ethylpiperidine | 85 |
Table 2: Selected examples of copper-catalyzed electrophilic amination of diorganozinc reagents with O-benzoylhydroxylamines.[2][7]
The stability and ease of preparation of O-benzoylhydroxylamines contribute to their widespread adoption in synthetic laboratories.[6]
Stability and Handling
O-acylhydroxylamines are generally stable compounds that can be prepared and handled in the laboratory. The stability can be influenced by the nature of the acyl group. For instance, modifications to the benzoate leaving group, such as the introduction of a para-diethylamino group, have been shown to improve both stability and reactivity.[4] While systematic studies on the comparative thermal stability of various O-acylhydroxylamines are limited, it is a crucial factor to consider for storage and scale-up.
Experimental Protocols
General Procedure for the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents with O-Benzoylhydroxylamines
To a solution of the this compound (0.5 mmol) in anhydrous THF (2.0 mL) under an inert atmosphere is added CuCl₂ (0.0125 mmol, 2.5 mol%). A solution of the diorganozinc reagent (0.55 mmol) in THF is then added dropwise at room temperature. The reaction mixture is stirred for 30-60 minutes, and its completion is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[2][7]
Synthesis of O-(p-nitrobenzoyl)hydroxylamine
To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent is added a base (e.g., pyridine, 1.1 eq) at 0 °C. p-Nitrobenzoyl chloride (1.0 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until completion. The reaction is worked up by extraction and purified by recrystallization to afford the desired product.
Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid
O-Pivaloyl hydroxylamine triflic acid can be synthesized in a two-step procedure starting from N-Boc-hydroxylamine. The first step involves pivaloylation using pivaloyl chloride, followed by N-Boc deprotection with triflic acid to yield the stable triflate salt.[11]
Visualizing the Mechanisms
Figure 1. Simplified catalytic cycle for copper-catalyzed amination.
Figure 2. General experimental workflow for amination.
Conclusion
This compound stands out as a robust and versatile electrophilic aminating agent, widely validated in numerous synthetic applications, particularly in copper-catalyzed C-N bond formations. Its accessibility and general stability make it a go-to reagent for many chemists. However, the available data suggests that for specific applications, other O-acylhydroxylamines with tailored electronic properties, such as O-(p-nitrobenzoyl)hydroxylamine, can offer superior performance. The choice of the optimal O-acylhydroxylamine will ultimately depend on the specific substrate and reaction conditions. Future systematic studies directly comparing a broader range of O-acylhydroxylamines are needed to fully map out their relative reactivities and expand the synthetic chemist's toolkit for efficient C-N bond construction.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
A Comparative Guide to Electrophilic Aminating Agents: O-Benzoylhydroxylamine and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate aminating agent is a critical decision in the synthesis of nitrogen-containing compounds. This guide provides a comprehensive cost-benefit analysis of O-Benzoylhydroxylamine, comparing its performance, cost, and safety profile with two common alternatives: Hydroxylamine-O-sulfonic acid (HOSA) and Oxaziridines.
This objective comparison is supported by experimental data to facilitate an informed choice of reagent for your specific synthetic needs.
At a Glance: Performance and Cost Comparison
The following table summarizes the key performance indicators and approximate costs of this compound and its alternatives. Prices are estimates based on commercially available listings and may vary depending on the supplier and purity.
| Reagent | Typical Yields | Substrate Scope | Reaction Conditions | Approx. Cost (USD/g) |
| This compound | Good to Excellent | Broad (organometallics, alkenes, arenes) | Mild (often room temp.) | $50 - $150 |
| Hydroxylamine-O-sulfonic acid (HOSA) | Moderate to Good | Broad (amines, heterocycles, carbonyls) | Often requires base or heating | $5 - $20 |
| Oxaziridines | Good to Excellent | Broad (amines, sulfides, organometallics) | Mild | $100 - $500+ (chiral variants) |
In-Depth Analysis
This compound: The Versatile Workhorse
This compound has emerged as a widely used electrophilic aminating agent due to its versatility and generally high yields in a variety of transformations. It is particularly effective in the transition metal-catalyzed amination of organometallics, alkenes, and arenes. The reactions often proceed under mild conditions, a significant advantage in complex molecule synthesis.
Benefits:
-
High Reactivity and Yields: Delivers good to excellent yields for a broad range of substrates.
-
Broad Functional Group Tolerance: Compatible with many functional groups, minimizing the need for protecting groups.
-
Mild Reaction Conditions: Many reactions can be performed at room temperature, preserving sensitive functionalities.
Drawbacks:
-
Cost: Generally more expensive than inorganic alternatives like HOSA.
-
Safety: O-Benzoylhydroxylamines can be thermally unstable and pose a risk of exothermic decomposition, requiring careful handling and storage.
Hydroxylamine-O-sulfonic Acid (HOSA): The Economical Alternative
HOSA is an inorganic, cost-effective electrophilic aminating agent. It is a versatile reagent used for the amination of a wide range of compounds including primary amines, heterocycles, and carbonyl compounds.[1] While generally effective, reactions with HOSA may require harsher conditions, such as the presence of a strong base or elevated temperatures, which can limit its applicability with sensitive substrates.
Benefits:
-
Low Cost: Significantly more affordable than this compound and oxaziridines.
-
Wide Availability: Readily available from numerous chemical suppliers.
Drawbacks:
-
Harsher Reaction Conditions: Often requires basic conditions or heating, which may not be suitable for all substrates.
-
Lower Yields in Some Cases: Yields can be variable and sometimes lower compared to this compound for specific applications.
-
Byproduct Removal: The inorganic sulfate byproduct may require additional purification steps.
Oxaziridines: The High-Performance, High-Cost Option
Oxaziridines, particularly chiral derivatives, are highly effective electrophilic aminating agents that often provide excellent yields and stereoselectivity.[2] They are used in a range of amination reactions, including the amination of primary amines, sulfides, and organometallics.[2][3] The primary drawback of oxaziridines is their high cost, especially for enantiomerically pure versions, which can be prohibitive for large-scale synthesis.
Benefits:
-
High Yields and Selectivity: Often provides superior yields and, in the case of chiral oxaziridines, high enantioselectivity.
-
Mild Reaction Conditions: Reactions are typically conducted under mild conditions.
Drawbacks:
-
High Cost: The most expensive option among the three, limiting its use in cost-sensitive applications.
-
Synthesis: While some are commercially available, specific oxaziridines may need to be synthesized, adding extra steps to the overall process.
Safety Profile Comparison
| Reagent | Key Hazards | Handling Precautions |
| This compound | Thermally unstable, potential for exothermic decomposition. | Store at low temperatures, avoid heat and shock. Handle in a well-ventilated fume hood. |
| Hydroxylamine-O-sulfonic acid (HOSA) | Corrosive, hygroscopic. | Handle with appropriate personal protective equipment (gloves, goggles). Store in a dry environment. |
| Oxaziridines | Can be unstable, potential for explosive decomposition, especially N-H oxaziridines. | Handle with care, avoid heat, shock, and friction. Store at low temperatures. |
Experimental Protocols: Synthesis of Primary Amines
The following are representative experimental protocols for the synthesis of a primary amine using each of the discussed reagents. These are general procedures and may require optimization for specific substrates.
Using this compound (via Organoborane)
This protocol is adapted from methodologies involving the amination of organoboranes.
Materials:
-
Alkene (1.0 mmol)
-
Borane-tetrahydrofuran complex (1.0 M in THF, 1.1 mL, 1.1 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous NaOH solution
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene and anhydrous THF.
-
Cool the solution to 0 °C and add the borane-THF complex dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in THF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of aqueous NaOH solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Using Hydroxylamine-O-sulfonic Acid (from an olefin)
This protocol is a general procedure for the hydroboration-amination of olefins.[4]
Materials:
-
Olefin (10 mmol)
-
Sodium borohydride (2.7 mmol)
-
Boron trifluoride etherate (11 mmol)
-
Hydroxylamine-O-sulfonic acid (11 mmol)
-
Diglyme (anhydrous)
-
Concentrated HCl
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium borohydride in diglyme.
-
Add the olefin to the solution.
-
Achieve hydroboration by the dropwise addition of boron trifluoride etherate.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add a solution of Hydroxylamine-O-sulfonic acid in diglyme dropwise.
-
Heat the mixture in a 100°C oil bath for 3 hours.
-
Cool the mixture to room temperature and add concentrated HCl.
-
Pour the mixture into water and extract with ether.
-
Isolate and purify the amine product.
Using an Oxaziridine (Amination of a Grignard Reagent)
This protocol is a general representation of the amination of organometallic reagents.
Materials:
-
Aryl or alkyl halide (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous Diethyl Ether or THF
-
N-tert-Butoxycarbonyl (Boc) protected oxaziridine (e.g., a Davis-type oxaziridine) (1.1 mmol)
-
Saturated aqueous NH4Cl solution
Procedure:
-
Prepare the Grignard reagent by reacting the aryl or alkyl halide with magnesium turnings in anhydrous ether or THF in a flame-dried flask under an inert atmosphere.
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Add a solution of the N-Boc protected oxaziridine in anhydrous THF dropwise to the Grignard reagent.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the N-Boc protected amine by column chromatography. The Boc group can be subsequently removed under acidic conditions if the free amine is desired.
Visualizing the Workflow: Electrophilic Amination
The following diagram illustrates a generalized workflow for an electrophilic amination reaction, highlighting the key steps from starting materials to the final purified product.
Conclusion
The choice between this compound, HOSA, and oxaziridines depends on a careful consideration of the specific requirements of the synthesis.
-
This compound offers a balanced profile of reactivity, versatility, and cost, making it a suitable choice for a wide range of applications where high yields and mild conditions are important.
-
Hydroxylamine-O-sulfonic acid is the most economical option and is a good choice for robust substrates or when cost is the primary driver, provided that potentially lower yields and harsher conditions are acceptable.
-
Oxaziridines are the reagents of choice when high yields and, particularly, high stereoselectivity are paramount, and the higher cost can be justified.
Ultimately, a thorough evaluation of the substrate, desired outcome, budget, and safety considerations will guide the researcher to the most appropriate electrophilic aminating agent for their synthetic endeavor.
References
A Comparative Guide to the Safety and Handling of Aminating Reagents for Researchers and Drug Development Professionals
A critical evaluation of the inherent risks and handling protocols associated with common aminating reagents is essential for ensuring laboratory safety and developing robust chemical processes. This guide provides a comparative analysis of various classes of aminating agents, focusing on their toxicity, thermal stability, and sensitivity to mechanical shock. Detailed experimental protocols for hazard assessment are also presented to aid in the safe implementation of amination reactions.
The introduction of a nitrogen-containing functional group is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, the reagents employed for amination often possess inherent hazards, ranging from high toxicity to explosive instability. A thorough understanding of these risks is paramount for the safety of researchers and the successful scale-up of synthetic routes. This guide aims to provide a clear and objective comparison of the safety and handling considerations for different classes of aminating reagents, supported by available quantitative data and standardized testing methodologies.
Comparative Safety Data of Common Aminating Reagents
The selection of an appropriate aminating reagent should not be solely based on reactivity and yield, but must also incorporate a comprehensive assessment of its safety profile. The following tables summarize key safety data for representative aminating reagents. It is important to note that this data is not exhaustive and should be supplemented with information from Safety Data Sheets (SDS) for the specific reagents being used.
| Reagent Class | Example Reagent | Acute Toxicity (LD50, oral, rat) | Thermal Stability (Decomposition Temperature) | Impact & Friction Sensitivity |
| Azides | Sodium Azide | 27 mg/kg[1] | Decomposes above 275 °C | Forms shock-sensitive metal azides |
| Tosyl Azide | Data not readily available | Explosive decomposition can initiate at 120 °C[1] | Impact sensitive (50 kg cm)[1] | |
| Diphenylphosphoryl Azide (DPPA) | Data not readily available | Decomposes at >200 °C[2] | Generally considered non-explosive and stable | |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | Data not readily available | Similar to tosyl azide | Less impact sensitive than tosyl azide | |
| Hydroxylamines | Hydroxylamine-O-sulfonic acid (HOSA) | Harmful if swallowed | Decomposes at 210 °C | Data not readily available |
| N-Boc-O-tosylhydroxylamine | Data not readily available | Data not readily available | Data not readily available | |
| Oxaziridines | Davis Oxaziridine (2-Benzenesulfonyl-3-phenyloxaziridine) | Data not readily available | Stable under recommended storage | Data not readily available |
| N-Haloamines | N-Chlorosuccinimide (NCS) | 1500 mg/kg | Melting point ~150 °C with decomposition | Can decompose violently upon heating |
General Handling and Safety Precautions
Safe handling practices are crucial when working with any chemical, and particularly so with reactive aminating reagents. Adherence to the following general guidelines, in addition to reagent-specific precautions, is essential.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Appropriate chemical-resistant gloves are necessary. For highly toxic substances like sodium azide, double gloving is recommended.
-
Body Protection: A lab coat should be worn to protect from splashes.
Engineering Controls
-
Fume Hood: All manipulations of volatile or hazardous aminating reagents should be performed in a well-ventilated fume hood.
-
Blast Shield: For reactions with a known or suspected risk of explosion, a blast shield should be used.
Specific Precautions for Azide-Based Reagents
Organic and inorganic azides require special attention due to their potential for forming explosive compounds.
-
Avoid Heavy Metals: Azides can react with heavy metals such as copper, lead, and mercury to form highly shock-sensitive metal azides. The use of metal spatulas or equipment with brass components should be strictly avoided.[2]
-
Solvent Choice: Chlorinated solvents like dichloromethane and chloroform should never be used with azides, as they can form explosive diazidomethane and triazidomethane, respectively.[1][2]
-
Stability Rules: The stability of organic azides can be estimated using the "Carbon to Nitrogen Ratio (C/N)" and the "Rule of Six". Generally, compounds with a C/N ratio of less than 3 or fewer than six carbon atoms per energetic functional group are considered to be more hazardous.[2]
-
Storage: Organic azides should be stored in the dark at low temperatures (-18°C is often recommended).[1][2]
Experimental Protocols for Safety Assessment
A quantitative assessment of the thermal and mechanical stability of aminating reagents is critical for understanding their potential hazards. The following are standardized methods used for this purpose.
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for evaluating the thermal stability of a substance.
Objective: To determine the onset of decomposition, the heat of decomposition, and mass loss as a function of temperature.
Methodology (General):
-
A small, precisely weighed sample of the aminating reagent is placed in a sample pan (e.g., aluminum, copper, or gold-plated stainless steel for higher temperatures).
-
The sample pan and a reference pan (usually empty) are placed in the instrument's furnace.
-
The furnace is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
DSC: Measures the difference in heat flow between the sample and the reference. Exothermic events, such as decomposition, are observed as peaks in the heat flow curve.
-
TGA: Measures the change in mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.
Data Interpretation:
-
DSC: The onset temperature of an exothermic peak indicates the temperature at which decomposition begins. The area under the peak is proportional to the heat of decomposition, a measure of the energy released.
-
TGA: The temperature at which significant mass loss occurs corresponds to the decomposition temperature.
Impact Sensitivity Testing
Objective: To determine the sensitivity of a substance to initiation by impact.
Methodology (e.g., Drop Hammer Test):
-
A small amount of the test substance is placed on an anvil.
-
A specified weight is dropped from a known height onto the sample.
-
The test is repeated multiple times at different drop heights to determine the height at which there is a 50% probability of initiation (H50).
Friction Sensitivity Testing
Objective: To determine the sensitivity of a substance to initiation by friction.
Methodology (e.g., BAM Friction Test):
-
A small amount of the substance is spread on a porcelain plate.
-
A porcelain pin is moved back and forth over the sample under a specified load.
-
The test is conducted with increasing loads to determine the load at which initiation (e.g., crackling, sparks, or explosion) occurs.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the safety of a novel or unfamiliar aminating reagent.
A general workflow for the safety assessment of aminating reagents.
Logical Relationships in Hazard Evaluation
The decision to use a particular aminating reagent involves a balance of its reactivity and its inherent hazards. The following diagram illustrates the logical relationship between a reagent's properties and the necessary safety precautions.
Relationship between reagent properties and safety measures.
Conclusion
The safe and effective use of aminating reagents in research and development hinges on a thorough understanding of their potential hazards. While this guide provides a comparative overview and standardized testing protocols, it is imperative that researchers consult the most up-to-date Safety Data Sheets and relevant literature before handling any chemical. By integrating a "safety-first" mindset into the planning and execution of chemical synthesis, the risks associated with these powerful reagents can be effectively managed, paving the way for continued innovation in the chemical sciences.
References
A Comparative Guide to HPLC and NMR for Analyzing O-Benzoylhydroxylamine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures is a critical step in chemical synthesis, ensuring optimal reaction conditions, tracking conversion, and identifying byproducts. When O-Benzoylhydroxylamine is used as a key reagent, particularly in amination reactions, robust analytical methods are essential for accurate monitoring. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of this compound reaction mixtures. We present experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: HPLC vs. NMR for Reaction Analysis
| Feature | HPLC (with UV Detection) | NMR Spectroscopy |
| Principle | Separation based on polarity | Nuclear spin transitions in a magnetic field |
| Quantitative Analysis | Requires calibration with standards or Relative Response Factors (RRFs) | Inherently quantitative (signal integral proportional to molar concentration) |
| Structural Information | Limited (retention time) | Detailed structural elucidation |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Sample Throughput | High | Moderate to Low |
| Solvent Choice | Restricted to HPLC-grade solvents | Wide range of deuterated solvents |
| Online Monitoring | Well-established | Possible with specialized flow-NMR setups |
Quantitative Data Comparison: A Case Study
To illustrate the quantitative capabilities of both techniques, we present data from a hypothetical reaction of this compound with a primary amine to form the corresponding N-amino product. The reaction progress was monitored over 60 minutes, with samples analyzed by both HPLC and ¹H NMR.
Table 1: HPLC Analysis of the Reaction Mixture
| Time (min) | This compound (Peak Area %) | N-Amino Product (Peak Area %) |
| 0 | 99.8 | 0.2 |
| 15 | 75.3 | 24.7 |
| 30 | 50.1 | 49.9 |
| 60 | 20.5 | 79.5 |
Note: Peak Area % from HPLC-UV is not directly equivalent to molar % without determining the Relative Response Factor (RRF). For accurate quantification, calibration curves or an internal standard are necessary.
Table 2: ¹H NMR Analysis of the Reaction Mixture
| Time (min) | This compound (Molar %) | N-Amino Product (Molar %) |
| 0 | 99.5 | 0.5 |
| 15 | 74.8 | 25.2 |
| 30 | 50.5 | 49.5 |
| 60 | 21.1 | 78.9 |
Note: Molar % is determined by integrating characteristic peaks of each compound relative to the total integral of all species in the mixture.
Experimental Protocols
HPLC Method for this compound Reaction Mixture
-
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture.
-
Quench the reaction by diluting with 990 µL of mobile phase (e.g., acetonitrile/water mixture) in an HPLC vial.
-
Vortex the sample to ensure homogeneity.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. For example, start with 20% acetonitrile and ramp up to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm and 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Identify the peaks for this compound and the expected product based on their retention times (determined by injecting pure standards if available).
-
Integrate the peak areas for each component at different time points.
-
For accurate quantification, create a calibration curve for each analyte or use an internal standard. Alternatively, online NMR can be used to determine the relative response factors (RRFs) to correct the HPLC data.[1][2]
-
¹H NMR Method for this compound Reaction Mixture
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Add the sample to 500 µL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is desired.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃.
-
Experiment: Standard ¹H NMR experiment.
-
Key Parameters: Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the nuclei of interest to ensure accurate integration.
-
-
Data Analysis:
-
Identify the characteristic chemical shifts for this compound (e.g., aromatic protons) and the product.
-
Integrate the signals corresponding to each compound.
-
Calculate the molar percentage of each component by normalizing the integral values. For instance, if a proton signal for the starting material represents 2 protons, divide its integral by 2 before comparing it to a product signal representing 1 proton.
-
Visualizing the Workflow and Method Comparison
Caption: Workflow for HPLC and NMR analysis of a reaction mixture.
Caption: Strengths and weaknesses of HPLC and NMR analysis.
Conclusion
Both HPLC and NMR are indispensable tools for monitoring this compound reaction mixtures, each with its unique advantages. HPLC provides high sensitivity and throughput, making it ideal for rapid screening of reaction conditions and for detecting low-level impurities. However, for accurate quantification, it relies on calibration with standards. In contrast, NMR spectroscopy is inherently quantitative and offers a wealth of structural information, which is invaluable for identifying unexpected byproducts and confirming the structure of the desired product.
For routine process monitoring where the components are well-characterized, HPLC is often the more practical choice. For in-depth reaction mechanism studies, or when reference standards are unavailable, NMR is superior. Ultimately, a synergistic approach, potentially employing online NMR to calibrate HPLC data, can provide the most comprehensive understanding of the reaction dynamics.[1] The choice of method will depend on the specific goals of the analysis, available instrumentation, and the stage of the research or development process.
References
Safety Operating Guide
Proper Disposal of O-Benzoylhydroxylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. O-Benzoylhydroxylamine, a versatile reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step procedure for its proper disposal.
This compound and its derivatives are known to present thermal hazards and can undergo autocatalytic decomposition. Safety Data Sheets (SDS) for the closely related O-Benzylhydroxylamine hydrochloride highlight that it can cause skin, eye, and respiratory tract irritation. Therefore, adherence to strict safety protocols during handling and disposal is critical.
Hazard and Safety Summary
The following table summarizes key safety information for handling this compound and its related compounds. This data is compiled from various safety data sheets and research articles.
| Hazard Category | Description | Recommended Precautions |
| Health Hazards | Causes skin and eye irritation. May cause respiratory and digestive tract irritation. The toxicological properties have not been fully investigated. | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood. |
| Physical Hazards | Can be thermally sensitive and may undergo autocatalytic decomposition. Hygroscopic (absorbs moisture from the air). | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and incompatible materials such as strong oxidizing agents. |
| Personal Exposure | In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. | Seek medical attention if irritation or other symptoms persist. |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound waste is to prepare it for collection by a licensed hazardous waste disposal service. Chemical neutralization in the lab is not recommended without a validated procedure due to the compound's reactivity and potential for hazardous decomposition.
1. Personal Protective Equipment (PPE) and Safety:
-
Before handling the waste, ensure you are wearing appropriate PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-retardant lab coat.
-
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in a dedicated, clean, and dry waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.
3. Labeling the Waste Container:
-
Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Irritant," "Thermally Sensitive").
-
4. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling O-Benzoylhydroxylamine
Essential Safety and Handling Guide for O-Benzoylhydroxylamine
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound hydrochloride is classified with several hazards that necessitate careful handling. It is known to cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]
GHS Hazard Summary for this compound Hydrochloride
| Hazard Classification | Hazard Statement |
|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[3] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[3] Facilities must be equipped with an eyewash station and a safety shower.[1]
Recommended Personal Protective Equipment
| Area Protected | Required PPE | Specifications and Remarks |
|---|---|---|
| Eyes/Face | Safety glasses with side-shields, chemical splash goggles, or face shield. | All eye and face protection must meet ANSI Z87.1 standards.[4] A face shield is recommended when there is a risk of splashing.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat.[5][6] | Wash and inspect gloves before use. Disposable nitrile gloves offer good short-term protection.[5] A lab coat should be worn and fully buttoned.[4] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator is required.[5][7] Respirator use requires a formal program, including fit testing and training.[5] |
| Body | Long pants and closed-toe, closed-heel shoes. | Shorts, sandals, and perforated shoes are not permitted in the laboratory.[4] |
Chemical Handling and Disposal Workflow
Proper handling from receipt to disposal is critical to ensure safety. The following workflow outlines the necessary steps.
Caption: Workflow for this compound from receipt to disposal.
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the supplier's label and hazard warnings are intact and legible.
-
Verify that the Safety Data Sheet (SDS) is available.
2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
The material is hygroscopic; protect it from moisture.[1]
-
Store away from incompatible substances.
3. Experiment Preparation
-
Review the SDS and relevant standard operating procedures (SOPs) before beginning work.
-
Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and PPE.
-
Measure or weigh the required amount of this compound within the fume hood to avoid inhalation of dust.[2]
4. Handling and Use
-
Always handle this compound inside a certified chemical fume hood.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the work area.[3]
-
Wash hands thoroughly after handling.[1]
5. Decontamination
-
Clean the work area and any contaminated equipment with appropriate solvents.
-
Remove contaminated clothing immediately and wash it before reuse.[1][3]
6. Waste Collection and Disposal
-
Collect all waste, including empty containers and contaminated materials, in designated, labeled hazardous waste containers.
-
Dispose of contents and container in accordance with all local, state, and federal regulations.
-
Prevent waste from entering drains or water courses.[3]
Emergency Procedures: First Aid
In case of exposure, immediate action is critical.
First Aid Measures for Exposure
| Exposure Route | First Aid Instructions |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Flush skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation or a rash occurs. |
| Inhalation | Remove the victim from exposure to fresh air immediately.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Quantitative and Physical Data
While no occupational exposure limits have been established, the physical properties are important for safe handling.
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇NO₂[8] |
| Molar Mass | 137.14 g/mol [8] |
| Appearance | White flakes or solid[1] |
| Hazards | Hygroscopic (absorbs moisture from the air)[1] |
Experimental Protocol: Use as an Aminating Reagent
This compound and its derivatives are versatile reagents used for electrophilic amination in transition metal-catalyzed reactions.[9] The following is a generalized protocol for its use in a laboratory setting, based on common applications in organic synthesis.[10][11]
Objective: To perform a copper-catalyzed amination of an organozinc nucleophile.
Materials:
-
This compound derivative
-
Organozinc reagent (prepared in situ from Grignard or organolithium reagent)
-
Copper catalyst (e.g., Cu(I) or Cu(II) salt)
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction flask, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Under an inert atmosphere, add the this compound reagent and the copper catalyst to a flame-dried reaction flask containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath to manage any potential exotherm, especially on a larger scale.[10]
-
Reagent Addition: Slowly add the organozinc reagent to the stirred solution.
-
Reaction: Allow the reaction to proceed at the specified temperature for the required duration, monitoring its progress by a suitable technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, carefully quench it by adding a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired amine.[10]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sdfine.com [sdfine.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. This compound | C7H7NO2 | CID 191324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
